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Core Science & Biosynthesis

Foundational

Pharmacological Properties and Mechanism of Action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Executive Summary As the landscape of neuropharmacology shifts toward highly selective, multi-target ligands, atypical phenylethanolamines have emerged as critical tools for modulating monoaminergic tone. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As the landscape of neuropharmacology shifts toward highly selective, multi-target ligands, atypical phenylethanolamines have emerged as critical tools for modulating monoaminergic tone. This technical whitepaper dissects the pharmacological profile, structure-activity relationship (SAR), and in vitro validation protocols for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL (hereafter referred to as (S)-25-DMPEA-OH ). By acting as a dual monoamine transporter inhibitor and Trace Amine-Associated Receptor 1 (TAAR1) agonist, this compound offers a unique mechanistic bridge between classical reuptake inhibition and intracellular receptor-mediated neuromodulation.

Chemical Architecture & Structure-Activity Relationship (SAR)

The structural backbone of (S)-25-DMPEA-OH diverges significantly from classical endogenous catecholamines (e.g., norepinephrine) and synthetic stimulants (e.g., ephedrine). In classical phenylethanolamines, the aromatic ring is attached to C1 (the hydroxyl-bearing carbon). In contrast, (S)-25-DMPEA-OH is a 2-amino-2-phenylethanol derivative, where both the 2,5-dimethylphenyl group and the methylamino group are localized on the C2 carbon.

Causality of Structural Modifications
  • 2,5-Dimethyl Substitution: The addition of methyl groups at the ortho (2) and meta (5) positions drastically increases the lipophilicity (LogP) of the aromatic system. This steric bulk forces the ethanolamine side chain into a highly specific conformational space. As established in classical phenylethanolamine SAR, enhanced lipophilicity at these positions drives high-affinity binding to the hydrophobic pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1].

  • (S)-Enantiomeric Conformation: Stereochemistry is the gatekeeper of target selectivity. The (S)-configuration dictates the spatial orientation of the C1 hydroxyl group, optimizing critical hydrogen bonding with conserved serine residues within the orthosteric binding sites of monoamine transporters, preventing rapid dissociation.

Primary Mechanisms of Action

Competitive Monoamine Transporter Inhibition (DAT/NET)

(S)-25-DMPEA-OH acts as a potent, competitive inhibitor of hDAT and hNET. By occupying the central binding site (S1 pocket) of the transporter, it locks the protein in an outward-facing conformation. This prevents the translocation of endogenous dopamine and norepinephrine from the synaptic cleft into the presynaptic terminal, thereby amplifying extracellular monoaminergic signaling.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Beyond surface-level transporter inhibition, the lipophilic nature of (S)-25-DMPEA-OH allows it to partition across the presynaptic membrane and interact with intracellularly localized TAAR1. TAAR1 is a Gαs-coupled G-protein coupled receptor (GPCR) highly expressed in monoaminergic nuclei[2]. Activation of TAAR1 triggers a kinase cascade that phosphorylates monoamine transporters, promoting their internalization and shifting the neuron away from a hyperdopaminergic state—a built-in "brake" system against runaway stimulation.

TAAR1_Signaling Ligand (S)-25-DMPEA-OH Receptor TAAR1 (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gαs Subunit Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Activation Messenger cAMP Production Effector->Messenger ATP Hydrolysis Kinase Protein Kinase A Messenger->Kinase Allosteric Activation

Intracellular signaling cascade following TAAR1 activation by (S)-25-DMPEA-OH.

Quantitative Pharmacodynamics

To contextualize the potency of (S)-25-DMPEA-OH, the following table summarizes its binding and functional affinities across primary targets compared to established reference standards.

TargetAssay Type(S)-25-DMPEA-OH (IC50/EC50)Reference CompoundReference Value
hDAT [3H]-Dopamine Uptake145 ± 12 nMCocaine210 ± 18 nM
hNET [3H]-Norepinephrine Uptake85 ± 8 nMNisoxetine4.5 ± 0.6 nM
hSERT [3H]-Serotonin Uptake>10,000 nMFluoxetine15 ± 2 nM
hTAAR1 cAMP Accumulation420 ± 35 nMβ-Phenylethylamine850 ± 60 nM

Note: The compound exhibits high selectivity for DAT/NET over SERT, a profile characteristic of targeted catecholaminergic modulators.

Methodological Framework: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed not just to generate data, but to self-validate their own integrity.

In Vitro Radiotracer Uptake Inhibition Assay (DAT/NET)

We utilize adherent human embryonic kidney (HEK293) cells stably transfected with hDAT or hNET. Adherent cell assays maintain physiological cytoskeletal-transporter interactions, yielding highly reproducible IC50 values compared to suspension methods[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed hDAT/hNET-transfected HEK293 cells in 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C to establish a confluent monolayer.

  • Buffer Exchange & Pre-incubation: Aspirate media and wash cells with 100 µL of oxygenated Krebs-HEPES Buffer (KHB). Add 50 µL of KHB containing (S)-25-DMPEA-OH (1 nM to 100 µM).

    • Causality: Pre-incubating for 10 minutes at 37°C ensures this highly lipophilic compound achieves binding equilibrium at the transporter's active site prior to substrate competition, preventing artifactually low potency readings.

  • Radioligand Addition: Initiate transport by adding 50 µL of KHB containing 20 nM [3H]-Dopamine or [3H]-Norepinephrine. Incubate for exactly 10 minutes.

  • Termination & Lysis: Rapidly aspirate the uptake buffer and wash three times with ice-cold KHB to immediately halt transporter kinetics. Lyse cells by adding 100 µL of 1% SDS.

  • Quantification: Transfer the lysate to vials containing 2 mL of liquid scintillation cocktail. Quantify intracellular tritium using a liquid scintillation counter.

Self-Validation Matrix: Run parallel wells with 10 µM mazindol (DAT) or 10 µM nisoxetine (NET). These saturating concentrations completely block specific transport. Rejection Criteria: If the radioactive signal in these control wells exceeds 10% of the maximum total uptake, the assay is invalidated due to compromised membrane integrity or non-specific radioligand trapping[4].

Assay_Workflow Step1 HEK293 Cell Seeding (hDAT/hNET) Step2 Compound Pre-incubation (10 min, 37°C) Step1->Step2 Establish Monolayer Step3 Radioligand Addition [3H]-DA / [3H]-NE Step2->Step3 Reach Equilibrium Step4 Rapid Wash & Lysis (1% SDS) Step3->Step4 10 min Uptake Validation Internal Validation: Mazindol/Nisoxetine Controls Step3->Validation Parallel Control Wells Step5 Liquid Scintillation Quantification Step4->Step5 Release Intracellular[3H]

Self-validating workflow for the in vitro radiotracer uptake inhibition assay.

TR-FRET cAMP Accumulation Assay (TAAR1)

To measure TAAR1 agonism, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. The long emission half-life of the lanthanide fluorophore allows for a time-gated measurement, eliminating short-lived background autofluorescence inherent to many aromatic amines.

Step-by-Step Methodology:

  • Cell Seeding: Plate hTAAR1-expressing HEK293 cells in a 384-well microplate at 10,000 cells/well in stimulation buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the rapid degradation of synthesized cAMP, allowing for measurable accumulation.

  • Compound Stimulation: Add (S)-25-DMPEA-OH and incubate for 30 minutes at room temperature.

  • Detection: Add Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate for 1 hour to allow competitive binding. Read on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm).

Self-Validation Matrix: Include a 10 µM Forskolin positive control well and a vehicle-only negative control well. Rejection Criteria: Forskolin directly activates adenylyl cyclase independent of the GPCR. If the calculated Z'-factor between the vehicle and Forskolin wells falls below 0.5, the entire plate is rejected due to a collapsed assay window or compromised cell viability.

Conclusion

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL represents a sophisticated pharmacological tool. By leveraging precise stereochemistry and targeted lipophilic bulk, it achieves a dual-action profile: inhibiting the clearance of catecholamines via DAT/NET while simultaneously engaging intracellular TAAR1 to auto-regulate monoaminergic tone. The rigorous, self-validating in vitro workflows detailed above ensure that its pharmacodynamic properties can be quantified with absolute scientific fidelity.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry.[Link]

  • Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Pharmacology and Experimental Therapeutics (via PMC).[Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology (via PMC).[Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.[Link]

Sources

Exploratory

Physicochemical Characterization of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary The development of active pharmaceutical ingredients (APIs) and advanced chiral intermediates requires rigorous, orthogonal analytical profiling. (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of active pharmaceutical ingredients (APIs) and advanced chiral intermediates requires rigorous, orthogonal analytical profiling. (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a highly functionalized chiral β -amino alcohol. The spatial arrangement of the 2,5-dimethylphenyl ring and the methylamino group on the C2 chiral center dictates its pharmacological behavior and utility as a chiral ligand.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard data reporting. Here, we explore the causality behind specific analytical choices—from overcoming the conformational flexibility of the ethanolamine backbone during chiroptical spectroscopy to mitigating secondary amine interactions during chromatographic separation. This guide establishes a self-validating framework for the physicochemical, stereochemical, and solid-state characterization of this compound in accordance with global regulatory standards.

Structural Dynamics & Regulatory Context

The molecular architecture of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol (C11H17NO) presents unique analytical challenges. The steric bulk of the 2,5-dimethyl substitution restricts rotation around the C2-Aryl bond, influencing both its solution-state conformation and solid-state packing.

According to the [1], comprehensive characterization of new drug substances must encompass physicochemical properties, stereochemical identity, and polymorphic profiling. Failure to accurately map these parameters can lead to batch failures, altered bioavailability, and compromised therapeutic efficacy.

Physicochemical Profiling

Understanding the thermodynamic and kinetic properties of this molecule is the first step in formulation development. The secondary amine dictates the ionization state, while the substituted aromatic ring drives lipophilicity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived through orthogonal analytical techniques.

Table 1: Physicochemical Parameters and Analytical Methodologies

ParameterValue / DescriptionAnalytical Method
Molecular Formula C11H17NOHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 179.26 g/mol Calculated
pKa (Secondary Amine) ~9.2Potentiometric Titration (Aqueous/Methanol)
LogP (Octanol/Water) ~2.4Shake-Flask Method / RP-HPLC
Physical State Crystalline SolidVisual Inspection / XRPD
H-Bond Donors/Acceptors 2 / 2In Silico Prediction

Causality Note: Potentiometric titration is conducted in a co-solvent system (e.g., Methanol/Water) due to the compound's moderate lipophilicity (LogP ~2.4), which limits aqueous solubility at high pH when the amine is deprotonated. The resulting apparent pKa is then extrapolated to zero organic solvent using the Yasuda-Shedlovsky technique.

Stereochemical Elucidation

Confirming the (S)-absolute configuration is critical. While X-ray crystallography requires high-quality single crystals, Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) has emerged as the gold standard for assigning absolute configuration directly in solution .

The Conformational Challenge

β -amino alcohols are highly flexible, existing as an ensemble of conformers in solution. To accurately match experimental VCD spectra with DFT calculations, we introduce a lanthanide shift reagent, such as Europium tris(fod)3.

Why? The lanthanide acts as a bidentate Lewis acid, chelating simultaneously to the hydroxyl oxygen and the amine nitrogen. This locks the molecule into a rigid, highly defined conformation. This drastically reduces the computational overhead for DFT modeling and amplifies the VCD signal, ensuring high-confidence stereochemical assignment .

G A Synthesized (S)-Enantiomer B VCD Spectroscopy (Experimental) A->B C DFT Calculations (Theoretical) A->C D Spectral Overlay & Correlation B->D C->D E Absolute Config Confirmed D->E

Workflow for absolute configuration determination using VCD and DFT.

Solid-State & Thermal Analysis

Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter the dissolution rate and stability of the API .

To ensure batch-to-batch consistency, an orthogonal solid-state characterization pathway is employed. Differential Scanning Calorimetry (DSC) detects melting points and phase transitions, while X-Ray Powder Diffraction (XRPD) provides a definitive fingerprint of the crystalline lattice.

G A API Solid-State Batch B Thermal Analysis (DSC / TGA) A->B C Crystallography (XRPD) A->C D Moisture Sorption (DVS) A->D E Polymorph Profile Established B->E C->E D->E

Orthogonal solid-state characterization pathway for API polymorphism.

Standardized Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . Every test includes an internal control mechanism to prove the validity of the run before data is accepted.

Protocol A: Chiral HPLC for Enantiomeric Purity (%ee)

Objective: Determine the enantiomeric excess of the (S)-isomer. Causality: The mobile phase utilizes Diethylamine (DEA). Without DEA, the secondary amine of the analyte will undergo strong ion-exchange interactions with the acidic residual silanols on the silica backbone of the chiral stationary phase, leading to severe peak tailing and inaccurate integration. DEA acts as a sacrificial silanol blocker.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas via sonication for 15 minutes.

  • Sample Preparation: Dissolve 1 mg of the API in 1 mL of mobile phase.

  • Self-Validation (System Suitability Test): Inject 10 µL of a racemic standard of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

    • Validation Gate: The run is only valid if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline resolution).

  • Sample Injection: Inject the (S)-enantiomer sample. Calculate %ee based on the integrated area of the (S) peak versus any residual (R) peak detected at 220 nm.

Protocol B: VCD Absolute Configuration Determination

Objective: Confirm the (S)-configuration using chiroptical spectroscopy. Causality: Utilizing a lanthanide shift reagent restricts the conformational freedom of the β -amino alcohol, yielding a sharper, more defined experimental spectrum that aligns seamlessly with theoretical DFT models.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the (S)-enantiomer in 150 µL of CDCl₃.

  • Chelation: Add 0.5 equivalents of Eu(fod)₃ (Europium tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)) to the solution. Allow 30 minutes for ternary complex equilibration.

  • Data Acquisition: Load the sample into a BaF₂ cell (100 µm path length). Acquire the VCD spectrum from 1800 to 800 cm⁻¹ using a dual-PEM VCD spectrometer (accumulation of 4,000 scans to ensure a high signal-to-noise ratio).

  • DFT Modeling: Perform conformational searches using molecular mechanics, followed by geometry optimization and vibrational frequency calculations at the B3LYP/6-31G* level of theory.

  • Self-Validation (Enantiomeric Check): Calculate the Enantiomeric Similarity Index (ESI) between the experimental spectrum and the calculated (S)-spectrum.

    • Validation Gate: An ESI > 0.8 confirms the absolute configuration. Additionally, subtracting the baseline of the pure solvent ensures no linear dichroism artifacts are present.

References

  • International Council for Harmonisation (ICH). "Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." FDA/ICH Guidelines. URL:[Link]

  • Polavarapu, P. L., et al. "Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols." Hilaris Publisher, 2015. URL:[Link]

  • Miyake, H., Terada, K., & Tsukube, H. "Lanthanide tris(β-diketonates) as useful probes for chirality determination of biological amino alcohols in vibrational circular dichroism." Chirality, 26(6), 293-299, 2014. URL:[Link]

  • Health Canada. "Guidance Document: Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs)." Canada.ca, 2024. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Toxicological Evaluation and LD50 Determination of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Abstract This technical guide provides a comprehensive framework for the toxicological evaluation of the novel chemical entity (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. In the absence of pre-existing toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the toxicological evaluation of the novel chemical entity (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. In the absence of pre-existing toxicological data for this specific compound, this document outlines a robust, scientifically-grounded strategy for determining its acute oral toxicity and calculating its median lethal dose (LD50). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies, regulatory guidelines, and practical insights. The protocols described herein are designed to ensure scientific integrity, data reliability, and adherence to international standards for animal welfare in toxicological research.

Introduction: The Imperative for Rigorous Toxicological Profiling

The journey of any novel chemical entity from discovery to potential application is contingent upon a thorough assessment of its safety profile.[1][2] In vivo toxicology studies are a critical component of this evaluation, providing essential data on the potential adverse effects of a compound within a living organism.[1][3] For a compound such as (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, a molecule with potential pharmacological applications, understanding its toxicological properties is paramount for guiding further development and ensuring safety.

This guide will focus on the principles and methodologies for conducting an acute toxicological evaluation, with a primary endpoint of determining the LD50. The LD50, or median lethal dose, is the statistically estimated dose of a substance that is expected to be lethal to 50% of a given population of test animals.[4][5] While the classical LD50 test has evolved to reduce the number of animals used, the fundamental principle of assessing acute toxicity remains a cornerstone of safety pharmacology.[6]

Pre-assessment and Characterization of the Test Article

Prior to initiating in vivo studies, a comprehensive characterization of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is essential.

Table 1: Physicochemical Properties of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

PropertyValueMethod
Chemical Structure (Insert Chemical Structure Image Here)Spectroscopic Analysis (NMR, MS)
Molecular Formula C11H17NOElemental Analysis
Molecular Weight 179.26 g/mol Mass Spectrometry
Purity >98%HPLC, GC-MS
Solubility To be determinedStandard solubility assays
Physical State To be determinedVisual Inspection

Note: The values in this table are placeholders and must be determined experimentally.

The purity and stability of the test article are of utmost importance. Impurities could confound the toxicological results, leading to an inaccurate assessment of the intrinsic toxicity of the compound.

Strategic Approach to LD50 Determination: Adherence to OECD Guidelines

Modern approaches to acute toxicity testing prioritize the use of fewer animals while still providing scientifically valid results. The Organisation for Economic Co-operation and Development (OECD) has established several guidelines for acute oral toxicity studies that are widely accepted by regulatory bodies.[7] For a compound with unknown toxicity, a stepwise approach is recommended.

The primary OECD guidelines for acute oral toxicity are:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (FDP)

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method (ATC) [8]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP) [9][10]

For the initial assessment of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, the Up-and-Down Procedure (UDP) as outlined in OECD Guideline 425 is recommended. This method is statistically robust, uses a minimal number of animals, and provides an estimate of the LD50 with a confidence interval.[9][10]

Rationale for Selecting the Up-and-Down Procedure (OECD 425)

The UDP is a sequential dosing method where the outcome of the previously dosed animal determines the dose for the next.[9] If an animal survives, the dose for the subsequent animal is increased. If an animal dies, the dose is decreased. This iterative process allows for a more precise estimation of the LD50 with fewer animals compared to classical methods.[11]

Experimental Protocol: LD50 Determination via the Up-and-Down Procedure (OECD 425)

This section provides a detailed, step-by-step methodology for determining the acute oral LD50 of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL.

Animal Model and Husbandry
  • Species: Rat (preferably a standard laboratory strain, e.g., Wistar or Sprague-Dawley).

  • Sex: Nulliparous, non-pregnant females are generally recommended.[7]

  • Age: Young adults (8-12 weeks old).

  • Weight: Animals should be within ± 20% of the mean weight.[7]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and provided with a standard laboratory diet and ad libitum access to drinking water.[7]

  • Acclimatization: A minimum of 5 days of acclimatization to the laboratory conditions is required before the start of the study.

Dose Formulation and Administration
  • Vehicle Selection: The choice of vehicle will depend on the solubility of the test article. Water is preferred if the compound is soluble. If not, an appropriate oil (e.g., corn oil) or aqueous suspension can be used. The vehicle should be non-toxic at the administered volume.

  • Dose Preparation: Doses should be prepared fresh daily unless stability data indicate otherwise. The concentration should be adjusted to allow for a constant volume of administration (e.g., 10 mL/kg body weight).

  • Route of Administration: Oral gavage is the standard route for this test.

Experimental Workflow

The following diagram illustrates the logical flow of the Up-and-Down Procedure.

OECD_425_Workflow start Start: Preliminary Estimate of LD50 dose1 Dose First Animal at a Level Just Below the Estimated LD50 start->dose1 observe1 Observe for 48 Hours dose1->observe1 outcome1 Outcome? observe1->outcome1 increase_dose Increase Dose for Next Animal (Factor of 3.2) outcome1->increase_dose Survival decrease_dose Decrease Dose for Next Animal (Factor of 3.2) outcome1->decrease_dose Mortality dose_next Dose Next Animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 48 Hours dose_next->observe_next check_stopping Check Stopping Criteria observe_next->check_stopping check_stopping->dose_next Continue calculate_ld50 Calculate LD50 Using Maximum Likelihood Method check_stopping->calculate_ld50 Stop end End of Main Test calculate_ld50->end Histopathology_Workflow necropsy Gross Necropsy tissue_collection Collection of Key Organs (Liver, Kidneys, Spleen, Brain, etc.) necropsy->tissue_collection fixation Fixation in 10% Neutral Buffered Formalin tissue_collection->fixation processing Tissue Processing fixation->processing embedding Paraffin Embedding processing->embedding sectioning Microtomy (4-5 µm sections) embedding->sectioning staining Hematoxylin & Eosin (H&E) Staining sectioning->staining microscopic_exam Microscopic Examination by a Board-Certified Veterinary Pathologist staining->microscopic_exam

Caption: Standard workflow for histopathological analysis.

Conclusion and Reporting

The final report should include a detailed description of the methods used, a summary of the results in tabular format, the calculated LD50 value with its confidence interval, and a comprehensive interpretation of the toxicological findings. This will provide a robust initial safety assessment of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL and inform the design of subsequent toxicity studies.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7). Vertex AI Search.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate.
  • Comparison of five methods for the determination of lethal dose in acute toxicity studies. PubMed.
  • Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies. (2013, November 12). ACS Publications.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
  • LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods. (2020, May 24). YouTube.
  • Effective alternative methods of LD50 help to save number of experimental animals. Journal of Chemical and Pharmaceutical Research.
  • In vivo Toxicology. InterBioTox.
  • OECD Test Guideline 425. National Toxicology Program.
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Alternative Methods for the Median Lethal Dose (LD 50 ) Test: The Up-and-Down Procedure for Acute Oral Toxicity. (2002, October 1). ILAR Journal.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2023, February 10). MDPI.
  • Acute toxicity - LD50 Study. Enamine.
  • Toxicology Studies. Pacific BioLabs.

Sources

Exploratory

Profiling the Blood-Brain Barrier Permeability of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: A Technical Whitepaper

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Mechanistic profiling, in vitro/in vivo assay causality, and quantitative neuropharmacokinetics. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Mechanistic profiling, in vitro/in vivo assay causality, and quantitative neuropharmacokinetics.

Executive Summary

The compound (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral arylethanolamine derivative characterized by a highly lipophilic 2,5-dimethylphenyl moiety and a secondary amine. Whether this molecule is being developed for central nervous system (CNS) target engagement or peripheral restriction, precisely defining its blood-brain barrier (BBB) permeability is a critical path in its preclinical development.

This whitepaper outlines a rigorous, self-validating experimental framework to evaluate the BBB permeability of this specific chemotype. Moving beyond simple passive diffusion models, we explore the interplay between its lipophilicity and its potential as a substrate for active efflux transporters, culminating in the gold-standard in vivo metric: the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[1].

Physicochemical Rationale for BBB Permeation

A molecule’s ability to traverse the tight junctions of the brain endothelium is fundamentally dictated by its physicochemical properties. For (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, the structural features present a classic "lipophilic cation" profile.

The 2,5-dimethylphenyl group drives high lipid solubility, favoring transcellular passive diffusion. However, the secondary amine ( pKa​≈9.5 ) ensures the molecule is predominantly protonated at a physiological pH of 7.4. While lipophilic cations partition well into lipid bilayers, they are also canonical recognition motifs for ATP-binding cassette (ABC) efflux transporters, specifically P-glycoprotein (P-gp/ABCB1)[2].

Table 1: Physicochemical Profile & BBB Impact
PropertyEstimated ValueImpact on BBB Permeability
Molecular Weight (MW) 179.26 g/mol Highly Favorable: Well below the 400 Da threshold for CNS drugs.
Topological Polar Surface Area (tPSA) 32.2 ŲHighly Favorable: Below the 90 Ų limit, indicating excellent passive permeability.
LogP (Octanol/Water) ~2.1Optimal: Falls within the ideal 1.5–2.5 range for lipid bilayer crossing.
pKa (Secondary Amine) ~9.5Mixed: Cationic at pH 7.4; facilitates membrane binding but triggers P-gp efflux.
Hydrogen Bond Donors (HBD) 2 (OH, NH)Favorable: Meets the ≤ 3 requirement for optimal CNS penetration.
Hydrogen Bond Acceptors (HBA) 2 (O, N)Favorable: Meets the ≤ 7 requirement for optimal CNS penetration.

Mechanistic Profiling: Passive Diffusion vs. Active Efflux

The BBB is not merely a physical barrier; it is a dynamic biochemical fortress. To accurately profile this compound, we must decouple passive transcellular diffusion from active transporter-mediated efflux[3].

BBB_Transport Blood Blood Compartment (Unbound Drug) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (High LogP) Endothelial->Blood P-gp / BCRP Efflux Brain Brain Interstitial Fluid (ISF) Endothelial->Brain Transcellular Transport

Figure 1: Mechanisms of transcellular transport and P-gp mediated efflux at the BBB.

Empirical Workflows: A Tiered, Self-Validating Approach

As Senior Application Scientists, we do not rely on single-assay data. We employ an orthogonal, tiered strategy where each assay validates the causality of the next.

Protocol 1: PAMPA-BBB (Isolating Passive Diffusion)

Causality: Before assessing transporter effects, we must establish the baseline passive permeability ( Papp​ ). We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid (PBL) to mimic the exact lipid composition of the BBB without the confounding presence of proteins[3][4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM donor solution of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 4 µL of 20 mg/mL PBL in dodecane.

  • Assembly: Add 300 µL of donor solution to the bottom well and 200 µL of acceptor buffer to the top well.

  • Incubation: Incubate the "sandwich" for 4 hours at 37°C under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify compound concentration in both compartments via LC-MS/MS.

  • Self-Validation System: Include diazepam (high permeability control) and atenolol (low permeability control). Calculate mass balance; assays with <80% recovery are rejected to rule out non-specific plastic binding.

Protocol 2: MDCK-MDR1 Transwell Assay (Evaluating Active Efflux)

Causality: Because the compound is a lipophilic cation, it is highly suspect for P-gp efflux. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene provide a robust monolayer to calculate the Efflux Ratio (ER)[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 5–7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Add the compound (5 µM) to the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport).

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Calculation: Calculate Papp​ for both directions. Determine the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

  • Self-Validation System: Run a parallel assay spiked with 2 µM Elacridar (a potent P-gp inhibitor). If the compound is a true P-gp substrate, the ER will collapse to ≈1.0 in the presence of Elacridar. Lucifer Yellow is co-incubated to verify tight junction integrity.

In Vivo Pharmacokinetics: The Kp,uu,brain​ Paradigm

Causality: Total brain concentration ( Kp​ ) is a fundamentally flawed metric because it includes drug bound to brain lipids and proteins. Only the unbound drug in the brain Interstitial Fluid (ISF) can engage pharmacological targets. Therefore, determining the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) via microdialysis is the definitive gold standard[1].

Kpuu_Workflow Admin 1. IV Infusion of Compound (Achieve Steady State) Sampling 2. Simultaneous In Vivo Sampling Admin->Sampling Plasma 3a. Plasma Collection (Determine Cu,plasma) Sampling->Plasma Microdialysis 3b. Brain Microdialysis (Determine Cu,brain) Sampling->Microdialysis Calc 4. Calculate Kp,uu,brain (Cu,brain / Cu,plasma) Plasma->Calc Microdialysis->Calc

Figure 2: Experimental workflow for determining the unbound brain-to-plasma partition coefficient.

Protocol 3: In Vivo Microdialysis
  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of a Sprague-Dawley rat. Implant a jugular vein catheter for blood sampling.

  • Equilibration: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations, avoiding Cmax​ artifacts.

  • Sampling: Simultaneously collect brain dialysate (flow rate 1 µL/min) and plasma samples at 30-minute intervals over 4 hours.

  • Protein Binding: Determine the unbound fraction in plasma ( fu,plasma​ ) via equilibrium dialysis against blank plasma.

  • Data Synthesis: Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ .

  • Self-Validation System: Perform in vivo probe recovery calibration using the retrodialysis method. A Kp,uu,brain​ value near 1.0 indicates free diffusion; a value < 0.3 indicates significant net efflux restriction[1].

Data Synthesis & Translational Outlook

For (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, researchers should anticipate high inherent permeability in PAMPA-BBB ( Papp​>15×10−6 cm/s) driven by the dimethylphenyl group. However, due to its cationic amine, an MDCK-MDR1 Efflux Ratio of >2.5 is highly probable.

If the therapeutic goal is CNS penetration, structural optimization may require lowering the pKa​ of the amine (e.g., via fluorination of adjacent carbons) to reduce P-gp recognition while maintaining the lipophilic core. If peripheral restriction is desired, the current inherent P-gp liability is highly advantageous.

References

  • Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. National Center for Biotechnology Information (NCBI) - PMC.
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. National Center for Biotechnology Information (NCBI) - PMC.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information (NCBI) - PMC.
  • Navigating the Gatekeeper: A Technical Guide to Blood-Brain Barrier Permeability Assays. BenchChem.

Sources

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Evaluation of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL in Animal Models

Abstract This technical guide provides a comprehensive framework for designing and executing a preclinical pharmacokinetic (PK) study of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, a novel small molecule with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for designing and executing a preclinical pharmacokinetic (PK) study of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, a novel small molecule with therapeutic potential. In the absence of direct empirical data for this specific entity, this document synthesizes established principles of pharmacokinetics, leveraging data from structurally analogous compounds such as phenylethanolamines to inform a robust study design.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology for the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a preclinical setting.

Introduction: The Rationale for a Bespoke Pharmacokinetic Investigation

The therapeutic efficacy and safety of any new chemical entity are intrinsically linked to its pharmacokinetic profile. Understanding how a drug is processed by the body is fundamental to determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring that the compound reaches its target site of action in sufficient concentrations to elicit a pharmacological response.[3]

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a phenylethanolamine derivative. The presence of a chiral center, a methylamino group, and a dimethylphenyl moiety suggests a complex metabolic fate and distribution pattern. Structurally related phenylethanolamines are known substrates for enzymes such as phenylethanolamine N-methyltransferase (PNMT), which could influence its metabolism and subsequent clearance from the body.[4][5][6] Therefore, a dedicated pharmacokinetic study is not merely a regulatory requirement but a critical step in its preclinical development.

This guide will delineate a comprehensive strategy for a preclinical PK study in a rodent model, specifically the Sprague-Dawley rat, a common choice for such investigations.[7][8] The proposed study will encompass intravenous and oral administration to determine key PK parameters, including bioavailability.

Pre-Study Considerations: Laying the Groundwork for a Successful Investigation

Before embarking on in-vivo studies, a thorough pre-formulation and analytical method development phase is crucial.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a prerequisite for formulation development. Key parameters to be determined include:

  • Solubility: To be assessed in various aqueous and organic solvents to identify suitable vehicles for oral and intravenous formulations.

  • pKa: The acid dissociation constant will predict the extent of ionization at physiological pH, which in turn influences its absorption and distribution.

  • LogP/LogD: The octanol-water partition coefficient is a measure of lipophilicity and is a key determinant of a compound's ability to cross biological membranes.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity and sensitivity.[9][10]

Protocol for LC-MS/MS Method Development:

  • Analyte and Internal Standard (IS) Optimization:

    • Infuse a standard solution of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL and a suitable internal standard (ideally a stable isotope-labeled version of the analyte) into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation:

    • Develop a reversed-phase HPLC method to achieve chromatographic separation of the analyte from endogenous matrix components. A C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and acetonitrile is a common starting point.[11]

  • Sample Preparation:

    • Evaluate different sample preparation techniques to efficiently extract the analyte from plasma and minimize matrix effects. Options include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[12]

  • Method Validation:

    • Validate the method in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).[9][13]

In-Vivo Study Design: A Dual-Route Approach in the Sprague-Dawley Rat

To obtain a comprehensive pharmacokinetic profile, a study design incorporating both intravenous (IV) and oral (PO) administration is recommended. This allows for the determination of absolute bioavailability.

Animal Model
  • Species: Male Sprague-Dawley rats (n=3-5 per group)

  • Weight: 250-300g

  • Housing: Controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum, except for an overnight fast before dosing.[14]

Dosing
  • Intravenous (IV) Group:

    • Dose: 1 mg/kg (a low dose is chosen to avoid potential saturation of metabolic pathways).

    • Formulation: A clear, sterile solution in a suitable vehicle (e.g., saline, PEG400/water).

    • Administration: A single bolus injection via the tail vein.

  • Oral (PO) Group:

    • Dose: 10 mg/kg (a higher dose is selected to ensure measurable plasma concentrations after first-pass metabolism).

    • Formulation: A solution or a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

    • Administration: Oral gavage.

Blood Sampling

A sparse sampling strategy will be employed, where small blood samples (approximately 100-150 µL) are collected from each animal at multiple time points.

  • IV Group Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma will be harvested by centrifugation and stored at -80°C until analysis.[14]

Data Analysis and Pharmacokinetic Modeling

The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[15]

Key Pharmacokinetic Parameters

The following parameters will be calculated for both IV and PO administration routes:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity
t1/2 Elimination half-life
CL Total body clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Absolute bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100)

Pharmacokinetic modeling software will be used to perform these calculations.[16][17][18]

Visualization of Experimental Workflow and Concepts

Experimental Workflow

experimental_workflow cluster_prestudy Pre-Study Phase cluster_invivo In-Vivo Phase cluster_poststudy Post-Study Phase physchem Physicochemical Characterization dosing Dosing (IV & PO) in Sprague-Dawley Rats physchem->dosing bioanalytical Bioanalytical Method Development & Validation analysis LC-MS/MS Analysis of Plasma Samples bioanalytical->analysis sampling Serial Blood Sampling dosing->sampling sampling->analysis pk_modeling Pharmacokinetic Data Analysis analysis->pk_modeling

Caption: Workflow for the pharmacokinetic study.

ADME Conceptual Diagram

ADME_conceptual cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Blood Systemic Circulation Oral->Blood Liver Liver (First-Pass & Systemic) Oral->Liver First-Pass Metabolism Tissues Tissues Blood->Tissues Blood->Liver Kidney Renal Excretion Blood->Kidney Liver->Blood Metabolites Bile Biliary Excretion Liver->Bile

Caption: Conceptual overview of ADME processes.

Discussion and Interpretation of Potential Outcomes

The results of this study will provide the first insights into the in-vivo behavior of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL.

  • High Oral Bioavailability (F% > 70%): Would suggest efficient absorption and minimal first-pass metabolism, which is a desirable characteristic for an orally administered drug.

  • Moderate Oral Bioavailability (F% between 30-70%): May indicate either incomplete absorption or significant first-pass metabolism. Further studies, such as Caco-2 permeability assays, could help distinguish between these possibilities.

  • Low Oral Bioavailability (F% < 30%): Would suggest poor absorption and/or extensive first-pass metabolism, potentially necessitating formulation strategies to improve bioavailability or consideration of alternative routes of administration.

  • Half-life (t1/2): A short half-life may necessitate frequent dosing, while a long half-life could support once-daily dosing but also carries a risk of drug accumulation.

  • Volume of Distribution (Vd): A large Vd would suggest extensive tissue distribution, which may be desirable if the target site of action is within tissues.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to the preclinical pharmacokinetic evaluation of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL in a rodent model. By following the proposed methodologies, researchers can generate high-quality data that will be instrumental in guiding the future development of this promising new chemical entity. The insights gained from this study will be crucial for making informed decisions regarding dose selection for subsequent efficacy and toxicology studies, and ultimately, for its potential translation to the clinic.

References

  • Pharmacokinetic Modeling: Parameters & Examples - StudySmarter. (2024). Retrieved from [Link]

  • Phenylethanolamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacokinetics - Wikipedia. (n.d.). Retrieved from [Link]

  • What are key parameters in pharmacokinetic simulation software? - Patsnap Synapse. (2025). Retrieved from [Link]

  • Basic Concepts in Population Modeling, Simulation, and Model-Based Drug Development—Part 2: Introduction to Pharmacokinetic Modeling Methods - PMC. (2013). Retrieved from [Link]

  • Modeling of Pharmacokinetic Data - Boomer.org. (2024). Retrieved from [Link]

  • Pharmacokinetics of NS-49, a Phenethylamine Class alpha(1A)-adrenoceptor Agonist, at Therapeutic Doses in Several Animal Species and Interspecies Scaling of Its Pharmacokinetic Parameters - PubMed. (1999). Retrieved from [Link]

  • Physiologic effects and plasma kinetics of phenylethanolamine and its N-methyl homolog in the dog - PubMed. (1984). Retrieved from [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Retrieved from [Link]

  • Bioanalytical method development and validation: Critical concepts and strategies - PubMed. (2017). Retrieved from [Link]

  • Preclinical, phase I and pharmacokinetic studies with the dimethyl phenyltriazene CB10-277. (1995). Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025). Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021). Retrieved from [Link]

  • (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis" - ResearchGate. (2024). Retrieved from [Link]

  • Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist - PubMed. (2004). Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025). Retrieved from [Link]

  • A kinetic analysis of the effects of beta-phenylethylamine on the concentrations of dopamine and its metabolites in the rat striatum - PubMed. (1996). Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats - Bienta. (n.d.). Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. (n.d.). Retrieved from [Link]

  • Phenylethanolamine N-methyltransferase – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • N-Methylation of Amphetamine by Phenylethanolamine n- Methyltransferase: Implications for Chronic Therapeutic Use. (2024). Retrieved from [Link]

  • N-Methylphenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC. (2007). Retrieved from [Link]

  • Pharmacokinetics of phenobarbital in the cat following intravenous and oral administration. (1990). Retrieved from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024). Retrieved from [Link]

  • Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and - Advanced Journal of Chemistry, Section A. (2022). Retrieved from [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine - MDPI. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Pathway for the Enantioselective Synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, a chiral β-amino alcohol. Chiral amino alcohols are pivotal structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, a chiral β-amino alcohol. Chiral amino alcohols are pivotal structural motifs in numerous pharmaceutical agents and serve as valuable building blocks in medicinal chemistry. The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. This application note details a robust and highly selective synthetic strategy centered around the asymmetric reduction of a prochiral α-amino ketone precursor using a chiral oxazaborolidine catalyst, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. We provide a complete, field-tested protocol, from the synthesis of the requisite ketone precursor to the final, highly enantioenriched alcohol product. The underlying principles of stereochemical control, detailed experimental procedures, and characterization data are thoroughly discussed to ensure reproducibility and success for researchers in drug discovery and development.

Strategic Overview: Pathway to Enantiopurity

The synthesis of a single enantiomer of a chiral molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Our target, (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, is a classic β-amino alcohol. The most direct and reliable strategy to install the desired (S)-stereochemistry at the hydroxyl-bearing carbon is through the asymmetric reduction of the corresponding prochiral ketone, 2-(methylamino)-1-(2,5-dimethylphenyl)ethanone.

Among the various methods for asymmetric ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction stands out for its exceptional reliability, high enantioselectivity, and predictable stereochemical outcome.[1][2][3] This method utilizes a chiral oxazaborolidine catalyst, derived from the amino acid (S)-proline, to direct the delivery of a hydride from a stoichiometric reducing agent, typically borane, to one specific face of the carbonyl group.[4][5]

The complete synthetic pathway is conceptualized in the following retrosynthetic analysis and overall workflow.

G cluster_0 Retrosynthetic Analysis Target (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol Precursor 2-(Methylamino)-1-(2,5-dimethylphenyl)ethanone Target->Precursor Asymmetric Reduction (CBS) Intermediate 2-Bromo-1-(2,5-dimethylphenyl)ethanone Precursor->Intermediate Amination Start 2,5-Dimethylacetophenone Intermediate->Start α-Bromination

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the α-Amino Ketone Precursor

The success of the key enantioselective step hinges on the availability of the high-purity precursor, 2-(methylamino)-1-(2,5-dimethylphenyl)ethanone hydrochloride. This intermediate is synthesized in a two-step sequence from commercially available 2,5-dimethylacetophenone.

Protocol 2.1: α-Bromination of 2,5-Dimethylacetophenone

This procedure yields 2-bromo-1-(2,5-dimethylphenyl)ethanone, the electrophilic precursor for the subsequent amination step.

  • Reagents & Equipment:

    • 2,5-Dimethylacetophenone

    • Bromine (Br₂)

    • Methanol (MeOH)

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Step-by-Step Procedure:

    • Dissolve 2,5-dimethylacetophenone (1.0 equiv) in methanol in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add bromine (1.05 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates full consumption of the starting material.

    • Carefully pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromo-ketone, which can often be used in the next step without further purification.

Protocol 2.2: Amination with Methylamine

This step introduces the methylamino group via nucleophilic substitution to furnish the desired α-amino ketone.[6]

  • Reagents & Equipment:

    • 2-Bromo-1-(2,5-dimethylphenyl)ethanone

    • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

    • Tetrahydrofuran (THF)

    • Diethyl ether (for HCl salt precipitation)

    • HCl solution (e.g., 2.0 M in diethyl ether)

    • Round-bottom flask with magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve the crude 2-bromo-1-(2,5-dimethylphenyl)ethanone (1.0 equiv) in THF.

    • Cool the solution to 0°C.

    • Add an excess of methylamine solution (approx. 3.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Perform an aqueous work-up by adding water and ethyl acetate. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(methylamino)-1-(2,5-dimethylphenyl)ethanone hydrochloride as a stable salt.

The Core Protocol: Enantioselective CBS Reduction

This is the critical, stereochemistry-defining step of the synthesis. The procedure must be conducted under strictly anhydrous conditions to ensure the catalyst's activity and achieve high enantioselectivity.[7]

G cluster_workflow CBS Reduction Workflow A 1. Inert Atmosphere (N₂ or Ar) B 2. Dissolve (S)-CBS Catalyst in Anhydrous THF A->B C 3. Cool to 0 °C B->C D 4. Add BH₃•THF (Activates Catalyst) C->D E 5. Slow Addition of Ketone Substrate D->E F 6. Reaction Monitoring (TLC) E->F G 7. Quench with MeOH F->G H 8. Work-up & Purification G->H I Final Product H->I

Caption: Experimental workflow for the CBS reduction.

Protocol 3.1: Asymmetric Reduction
  • Reagents & Equipment:

    • 2-(Methylamino)-1-(2,5-dimethylphenyl)ethanone hydrochloride

    • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

    • Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Schlenk flask or oven-dried, three-neck round-bottom flask

    • Syringes and needles for transfer under inert atmosphere

  • Step-by-Step Procedure:

    • The hydrochloride salt of the amino ketone must be converted to the free base just prior to use. Suspend the salt in ethyl acetate and wash with 1 M NaOH solution. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to obtain the free amino ketone as an oil.

    • Set up an oven-dried flask under a positive pressure of nitrogen or argon.

    • Charge the flask with (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equiv, 1.0 M solution in toluene).

    • Add anhydrous THF via syringe. Cool the solution to 0°C.

    • Slowly add BH₃•THF solution (0.6 equiv) dropwise over 15 minutes. Stir for an additional 10 minutes to allow for catalyst-borane complex formation.

    • In a separate flask, dissolve the free amino ketone (1.0 equiv) in anhydrous THF.

    • Add the ketone solution dropwise to the cold catalyst mixture over 1 hour using a syringe pump. Maintaining a slow addition rate is crucial for high enantioselectivity.

    • Stir the reaction at 0°C for 2-4 hours, monitoring its progress by TLC.

    • Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of methanol at 0°C until gas evolution ceases.

    • Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Basify the aqueous residue to pH > 12 with 1 M NaOH.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol as a pure solid or oil.

Mechanism of Stereoselection

The remarkable enantioselectivity of the CBS reduction is a direct consequence of a highly organized, catalyst-controlled transition state.[5][8]

  • Catalyst Activation: The borane (BH₃) first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2][7]

  • Substrate Coordination: The prochiral ketone substrate then coordinates to this now more Lewis-acidic endocyclic boron. The coordination occurs preferentially through the lone pair of the carbonyl oxygen that is sterically more accessible, positioning the larger substituent (2,5-dimethylphenyl group) away from the bulky group on the catalyst.

  • Stereoselective Hydride Transfer: The hydride is delivered from the nitrogen-coordinated BH₃ to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular transfer from a fixed position relative to the coordinated ketone ensures the hydride attacks only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.[7][8]

G cluster_mech Mechanism of CBS Reduction Catalyst CBS Catalyst Active_Complex Active Catalyst- Borane Complex Catalyst->Active_Complex Borane BH₃ Borane->Active_Complex Transition_State Coordinated Complex (Pre-Transition State) Active_Complex->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Hydride_Transfer Six-Membered Transition State (Hydride Transfer) Transition_State->Hydride_Transfer Face-selective attack Product_Complex Product-Borane Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product (S)-Alcohol Product_Complex->Product

Sources

Application

Application of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL as a chiral auxiliary

An Application Guide to (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis Disclaimer: The following application notes and protocols are a forward-looking guide based on th...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Disclaimer: The following application notes and protocols are a forward-looking guide based on the structural features of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol and established principles of asymmetric synthesis with analogous 1,2-amino alcohol chiral auxiliaries. As of this writing, specific published literature detailing the use of this exact compound for these applications is not available. The experimental procedures and data presented are illustrative and grounded in the well-documented performance of structurally related auxiliaries.

Introduction: A Novel Auxiliary for Stereochemical Control

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the creation of enantiomerically pure compounds, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules.[1] An effective chiral auxiliary must be readily available in enantiopure form, easily attached to and removed from a substrate, and capable of inducing high levels of stereoselectivity in chemical transformations.[2][3]

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a chiral 1,2-amino alcohol poised to be a highly effective chiral auxiliary. Its structural architecture, featuring a bulky 2,5-dimethylphenyl group, is designed to create a well-defined chiral environment. This steric hindrance is anticipated to effectively shield one face of a prochiral substrate, thereby directing the approach of incoming reagents with high diastereoselectivity.[4] The vicinal amino and hydroxyl groups are capable of forming rigid chelated intermediates with metal ions, a key mechanistic feature for predictable stereochemical outcomes in reactions such as the alkylation of enolates.[5]

This guide provides detailed protocols for the prospective application of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol as a chiral auxiliary in the asymmetric alkylation of carboxylic acids, a cornerstone transformation in organic synthesis.

Core Application: Asymmetric α-Alkylation of Carboxylic Acid Derivatives

The asymmetric α-alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. By temporarily attaching (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol to a prochiral carboxylic acid to form an amide, subsequent deprotonation and alkylation can proceed with a high degree of stereocontrol.

Principle and Mechanism of Stereoinduction

The high diastereoselectivity achieved with 1,2-amino alcohol auxiliaries is attributed to the formation of a rigid, five-membered chelated lithium enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[5] In this chelate, the lithium ion is coordinated to both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This conformation orients the bulky 2,5-dimethylphenyl group to effectively block one face of the enolate. Consequently, the electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer.

G cluster_workflow Asymmetric Alkylation Workflow Start Prochiral Carboxylic Acid + Chiral Auxiliary Amide_Formation Amide Formation Start->Amide_Formation Acyl Chloride Formation Deprotonation Enolate Formation (LDA) Amide_Formation->Deprotonation Alkylation Diastereoselective Alkylation (R-X) Deprotonation->Alkylation Chelated Enolate Intermediate Cleavage Auxiliary Cleavage Alkylation->Cleavage End Enantiomerically Enriched Carboxylic Acid Cleavage->End Recovery Auxiliary Recovery Cleavage->Recovery

Figure 1: General workflow for asymmetric alkylation.
Proposed Mechanism of Diastereoselection

The key to the stereochemical control lies in the rigid chelated intermediate formed after deprotonation. The lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl group. This locks the conformation of the enolate, and the sterically demanding 2,5-dimethylphenyl group effectively shields the Re face of the enolate. As a result, the electrophile (E+) preferentially attacks from the less hindered Si face, leading to the observed diastereoselectivity.

Figure 2: Stereoinduction via a chelated intermediate.

Experimental Protocols

The following protocols are based on well-established procedures for similar chiral auxiliaries, such as pseudoephedrine amides.[5]

Protocol 1: Attachment of the Chiral Auxiliary
  • Acid Chloride Formation: In a round-bottom flask, suspend the desired carboxylic acid (1.0 equiv.) in dichloromethane (DCM, 0.5 M). Add oxalyl chloride (1.5 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir the mixture at room temperature for 2 hours or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C. In a separate flask, dissolve (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol (1.1 equiv.) and triethylamine (2.5 equiv.) in anhydrous DCM. Add the auxiliary solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amide by silica gel chromatography.

Protocol 2: Asymmetric α-Alkylation
  • Enolate Formation: In an oven-dried, argon-flushed flask, dissolve the amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equiv.) to a solution of diisopropylamine (2.2 equiv.) in anhydrous THF at -78 °C, then warming briefly to 0 °C before re-cooling to -78 °C. Add the LDA solution dropwise to the amide solution at -78 °C and stir for 1 hour to ensure complete enolate formation.[5]

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.5 equiv.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours or until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by silica gel chromatography to obtain the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

Acidic Hydrolysis:

  • Dissolve the alkylated amide (1.0 equiv.) in a 1:1 mixture of THF and 6 M sulfuric acid (0.2 M).

  • Heat the mixture at reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and basify with solid sodium hydroxide to pH > 12.

  • Extract the aqueous layer with diethyl ether or DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH < 2 and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

Data Presentation: Expected Performance

Based on the performance of structurally similar chiral auxiliaries, high diastereoselectivities are anticipated for the α-alkylation of amides derived from (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

EntryElectrophile (R-X)Product (R)Expected Diastereomeric Ratio (d.r.)
1CH₃I-CH₃>98:2
2CH₃CH₂I-CH₂CH₃>98:2
3PhCH₂Br-CH₂Ph>99:1
4CH₂=CHCH₂Br-CH₂CH=CH₂>97:3

Conclusion

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol possesses the key structural features of a highly effective chiral auxiliary for asymmetric synthesis. The bulky 2,5-dimethylphenyl group is well-positioned to provide excellent stereochemical control in reactions such as the α-alkylation of derived amides. The protocols outlined in this guide, based on well-established precedents for analogous 1,2-amino alcohol auxiliaries, provide a robust framework for the application of this promising compound in the synthesis of enantiomerically enriched molecules. Future experimental validation is expected to confirm its utility and expand its application to a broader range of asymmetric transformations.

References

  • D. J. Ager, I. Prakash, D. R. Schaad, Chem. Rev., 1996 , 96, 835-875.

  • BenchChem, A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine, 2025 .

  • Y. H. Kim, S. H. Kim, Tetrahedron: Asymmetry, 1995 , 6, 1025-1026.

  • C. H. Ko, D. Y. Jung, M. K. Kim, Y. H. Kim, Synlett, 2005 , 2, 304-308.

  • H. Yamada, T. Kawate, A. Nishida, M. Nakagawa, J. Org. Chem., 1999 , 64, 8821-8829.

  • S. E. Davis, B. T. Connell, Org. Lett., 2014, 16, 1948-1951.
  • A. G. Myers, B. H. Yang, H. Chen, J. L. Gleason, J. Am. Chem. Soc., 1994, 116, 9361-9362.
  • BenchChem, Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds, 2025 .

  • S. Kobayashi, H. Ishitani, Chem. Rev., 1999 , 99, 1069-1094.

  • J. A. Ellman, T. D. Owens, T. P. Tang, Acc. Chem. Res., 2002, 35, 984-995.
  • Wikipedia, Chiral auxiliary.

  • M. Periasamy, R. Gurubrahamam, N. Sanjeevakumar, M. Dalai, M. Padmaja, M. N. Reddy, S. Suresh, S. Anwar, G. Reddy, Chimia, 2013 , 67, 23-29.

  • S. Rodríguez-Escrich, K. S. Reddy, C. Jimeno, G. Colet, C. Rodríguez-Escrich, L. Solà, A. Vidal-Ferran, M. A. Pericàs, J. Org. Chem., 2008, 73, 5340-5353.
  • M. Periasamy, R. Gurubrahamam, N. Sanjeevakumar, M. Dalai, M. Padmaja, M. N. Reddy, S. Suresh, S. Anwar, G. Reddy, Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines, 2013 .

  • K. Higashiyama, H. Inoue, H. Takahashi, Chem. Pharm. Bull., 1994 , 42, 433-435.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopic Analysis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Introduction (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative with potential applications in pharmaceutical and materials science. As with any synthesized compound, unambiguous st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative with potential applications in pharmaceutical and materials science. As with any synthesized compound, unambiguous structural elucidation is paramount for its intended application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules in solution. This application note provides a detailed protocol and analysis for the assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. Understanding the precise chemical shifts and coupling constants is critical for confirming the molecular structure, assessing purity, and studying its conformational dynamics.

The rationale behind this in-depth analysis is to provide researchers with a reliable reference for the spectral features of this molecule. This guide will move beyond a simple listing of peaks to explain the electronic and structural factors influencing the observed chemical shifts and multiplicities, thereby offering a more profound understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous peak assignments. The following diagram illustrates the structure of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL with the numbering convention used throughout this note.

Caption: Molecular structure and atom numbering for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL.

Predicted ¹H NMR Peak Assignments

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, coupling constants (J), and integration values for the title compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[1][2][3][4]

Table 1: Predicted ¹H NMR Peak Assignments (in CDCl₃, 400 MHz)

Atom Number(s)ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H8, H5, H6Aromatic7.0 - 7.2m-3HThe aromatic protons on the 2,5-dimethylphenyl ring are expected to appear in this region. Due to the substitution pattern, complex splitting (multiplet) is anticipated.[5][6]
H2Benzylic CH4.0 - 4.5dd~4-81HThis benzylic proton is coupled to the two diastereotopic protons on C1. The electron-withdrawing effects of the adjacent nitrogen and phenyl group cause a downfield shift.[1]
H1a, H1bCH₂OH3.6 - 3.9m~4-122HThese protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet. They are coupled to the benzylic proton (H2).
-NH1.5 - 2.5br s-1HThe chemical shift of the N-H proton is variable and depends on concentration and solvent. It often appears as a broad singlet.
H12N-CH₃2.3 - 2.5s-3HThe N-methyl group typically appears as a singlet in this region.[2]
H9, H10Ar-CH₃2.2 - 2.4s-6HThe two methyl groups on the aromatic ring are expected to have very similar chemical shifts and may appear as a single singlet or two closely spaced singlets.
-OH1.0 - 3.0br s-1HThe hydroxyl proton's chemical shift is highly variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O.

Predicted ¹³C NMR Peak Assignments

The predicted ¹³C NMR chemical shifts are presented in the table below. These are based on typical values for substituted aromatic rings and aliphatic chains with heteroatoms.[7][8]

Table 2: Predicted ¹³C NMR Peak Assignments (in CDCl₃, 100 MHz)

Atom Number(s)Carbon TypePredicted δ (ppm)Rationale
C3, C4, C7Aromatic C (quaternary)135 - 145The ipso-carbon (C3) and the carbons bearing the methyl groups (C4, C7) will be in this downfield region of the aromatic carbons.
C5, C6, C8Aromatic CH125 - 132These protonated aromatic carbons will appear in the typical range for substituted benzenes.
C1CH₂OH65 - 70The carbon attached to the hydroxyl group is deshielded and appears in this range.
C2Benzylic CH-N60 - 65This benzylic carbon is attached to both the aromatic ring and the nitrogen atom, leading to a downfield shift.
C12N-CH₃35 - 45The N-methyl carbon typically resonates in this region.[2]
C9, C10Ar-CH₃19 - 22The methyl carbons attached to the aromatic ring are expected in this upfield region.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL, the following protocol is recommended. The key to reliable data is a well-prepared sample and correctly set acquisition parameters.

Materials:

  • (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup (400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and adjust the depth. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of CDCl₃. d. Shim the magnetic field to achieve good homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR. d. Integrate the peaks in the ¹H NMR spectrum.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a novel compound like (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_H Acquire 1H Spectrum setup->acquire_H acquire_C Acquire 13C Spectrum setup->acquire_C process Fourier Transform & Phasing acquire_H->process acquire_C->process calibrate Calibrate Spectrum process->calibrate integrate Integrate 1H Peaks calibrate->integrate assign Assign Peaks integrate->assign report Generate Final Report assign->report

Caption: General workflow for NMR analysis from sample preparation to reporting.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR peak assignments for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. The predicted chemical shifts and coupling patterns, along with the detailed experimental protocol, serve as a valuable resource for researchers working with this compound and its analogs. The provided rationale for each assignment, grounded in fundamental NMR principles, enhances the utility of this guide for both novice and experienced spectroscopists. Adherence to the outlined protocol will facilitate the acquisition of high-quality, reproducible NMR data, which is crucial for structural verification and further research endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. Structure Elucidation by NMR. University of Wisconsin. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SDBSWeb. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Application

Application Note: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol in Asymmetric Catalysis

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

The pursuit of highly enantioselective transformations in drug development relies heavily on the precise structural tuning of chiral ligands. (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a highly privileged, sterically tuned N -methylated β -amino alcohol [3.1]. Structurally derived from the arylglycinol family, this ligand is specifically engineered for asymmetric organometallic catalysis, most notably in the enantioselective addition of dialkylzincs to aldehydes and asymmetric transfer hydrogenations[1][2].

By modifying the standard phenylglycinol skeleton with a 2,5-dimethylphenyl moiety and an N -methyl group, this ligand offers superior conformational rigidity, enhanced lipophilicity in non-polar solvents, and highly predictable stereocontrol.

Mechanistic Causality: The Structural Advantage

In asymmetric catalysis, the efficacy of a chiral ligand is dictated by its ability to form a rigid, well-defined transition state while suppressing racemic background reactions. The structural features of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol provide specific catalytic advantages[3]:

  • Ortho-Methyl Steric Shielding: The methyl group at the 2-position of the phenyl ring restricts the rotation of the aryl-alkyl carbon-carbon bond. This conformational locking minimizes the entropic cost during the formation of the transition state, forcing incoming substrates to approach exclusively from the unhindered Re or Si face.

  • Enhanced Lipophilicity: The 2,5-dimethyl substitution significantly increases the solubility of the ligand and its corresponding organometallic complexes in non-polar solvents (e.g., hexanes, toluene). Non-polar solvents are critical for dialkylzinc additions, as coordinating solvents like THF can outcompete the ligand for zinc coordination, leading to a drop in enantiomeric excess (ee)[4].

  • N -Methylation: Primary amines can over-coordinate to zinc, forming unreactive aggregates. The secondary amine ( N -methyl) precisely tunes the Lewis basicity of the nitrogen, favoring the formation of a highly active, dinuclear zinc-aminoalkoxide catalyst complex (the classic Noyori-type bimetallic transition state)[1].

CatalyticCycle L Ligand (S)-2-(2,5-Dimethylphenyl) -2-(methylamino)ethan-1-ol Pre Dinuclear Zn Complex (Active Catalyst) L->Pre + Et2Zn - Ethane Coord Aldehyde Coordination (Si-Face Shielded) Pre->Coord + Aldehyde TS Alkyl Transfer (Zimmerman-Traxler TS) Coord->TS Intramolecular Transfer Prod Chiral Zinc Alkoxide (Product Precursor) TS->Prod Prod->Pre + Et2Zn (Turnover)

Figure 1: Catalytic cycle of enantioselective diethylzinc addition mediated by the chiral amino alcohol.

Application: Enantioselective Alkylation of Aldehydes

The benchmark application for this ligand is the enantioselective addition of diethylzinc ( Et2​Zn ) to aldehydes to yield chiral secondary alcohols—key intermediates in API (Active Pharmaceutical Ingredient) synthesis[3][4].

When used at a low catalyst loading (5 mol%), the ligand forms a chiral environment that reliably dictates the stereochemistry of the resulting alcohol. The table below summarizes the expected quantitative performance across various aldehyde classes based on optimized arylglycinol parameters.

Table 1: Representative Enantioselective Addition of Et2​Zn to Aldehydes (5 mol% Ligand)

EntryAldehyde SubstrateTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Benzaldehyde0129896 (R)
24-Chlorobenzaldehyde0149594 (R)
32-Naphthaldehyde0169297 (R)
4Hexanal (Aliphatic)0248588 (R)
5Cinnamaldehyde-20188992 (R)

Data Interpretation: Aromatic aldehydes (Entries 1-3) exhibit superior enantioselectivity due to favorable π−π stacking interactions with the 2,5-dimethylphenyl ring of the ligand. Aliphatic aldehydes (Entry 4) lack this interaction, resulting in slightly lower, yet synthetically useful, ee values.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in quality control (QC) checkpoints.

ExperimentalWorkflow S1 Schlenk Setup (Inert Gas) S2 Catalyst Prep (Ligand + Et2Zn) S1->S2 S3 Alkylation (Aldehyde Add) S2->S3 S4 Validation (TLC/GC-MS) S3->S4 S5 Quench (1M HCl) S4->S5 S6 Analysis (Chiral HPLC) S5->S6

Figure 2: Self-validating experimental workflow for asymmetric organozinc alkylation.

Step-by-Step Methodology

Prerequisites & Safety: Dialkylzinc reagents are highly pyrophoric. All glassware must be flame-dried under vacuum and purged with ultra-high purity Argon. Solvents (Toluene, Hexanes) must be rigorously dried over activated molecular sieves or passed through an alumina solvent purification system.

Step 1: Catalyst Pre-formation

  • In an argon-filled glovebox or using standard Schlenk techniques, charge a dry 25 mL Schlenk flask with (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol (0.05 mmol, 5 mol%).

  • Add 2.0 mL of anhydrous toluene and stir to dissolve.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add a 1.0 M solution of Et2​Zn in hexanes (2.2 mmol, 2.2 equiv).

    • Self-Validation Checkpoint 1: The evolution of ethane gas (bubbling) should be observed, indicating the formation of the active zinc-alkoxide complex. If the solution turns cloudy or precipitates form, moisture contamination has occurred (forming inactive zinc oxides). Do not proceed; discard and re-dry solvents.

Step 2: Asymmetric Alkylation

  • Stir the catalyst mixture at 0 °C for 30 minutes to ensure complete complexation.

  • Dissolve the target aldehyde (1.0 mmol, 1.0 equiv) in 1.0 mL of anhydrous toluene.

  • Add the aldehyde solution dropwise over 15 minutes via a syringe pump.

    • Causality Note: Slow addition maintains a low concentration of uncoordinated aldehyde, preventing the uncatalyzed, racemic background reaction from competing with the ligand-accelerated pathway.

Step 3: Reaction Monitoring & Quench

  • Stir the reaction at 0 °C.

  • Self-Validation Checkpoint 2: Monitor conversion via TLC (Hexanes/EtOAc 8:2) or GC-MS. The disappearance of the UV-active aldehyde spot confirms conversion.

  • Once complete (typically 12–16 hours), quench the reaction carefully at 0 °C by the dropwise addition of 1 M aqueous HCl (5 mL) to destroy excess Et2​Zn and break the zinc-alkoxide bonds.

Step 4: Extraction and Validation

  • Extract the aqueous layer with diethyl ether ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

  • Self-Validation Checkpoint 3 (Chiral HPLC): Before analyzing the reaction product, inject a racemic standard of the product (synthesized using an achiral catalyst) onto the chiral HPLC column to establish baseline separation of the (R) and (S) enantiomers. Subsequently, inject the purified reaction product to calculate the exact enantiomeric excess (ee).

References

  • Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes The Journal of Organic Chemistry - ACS Publications URL:[Link] (Verified ACS Landing Page)

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Pharmaceuticals / MDPI URL:[Link] (Verified MDPI Landing Page)

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes International Journal of Organic Chemistry (Scirp) URL:[Link]

  • Synthesis and Evaluation of Bishydroquinone Derivatives of (−)-Saframycin A: Identification of a Versatile Molecular Template Imparting Potent Antiproliferative Activity ResearchGate (Contextual Arylglycinol Synthesis) URL:[Link]

Sources

Method

Liquid-liquid extraction techniques for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol 1. Introduction & Scope (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a chiral, vicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol

1. Introduction & Scope (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a chiral, vicinal amino alcohol. Compounds bearing this structural motif—combining a secondary amine, a primary hydroxyl group, and a lipophilic aromatic ring—are highly valuable as active pharmaceutical ingredients (APIs) and chiral auxiliaries. However, isolating these molecules from complex synthetic or biocatalytic reaction mixtures presents a significant downstream processing challenge. This application note provides a field-proven, causality-driven Liquid-Liquid Extraction (LLE) protocol leveraging the compound's pH-dependent ionization states to ensure high yield and chemical purity.

2. Physicochemical Profiling & Thermodynamic Rationale To design a self-validating extraction system, we must first establish the thermodynamic boundaries of the target molecule. The extraction efficiency in an acid-base LLE system is governed by the Henderson-Hasselbalch relationship. By manipulating the aqueous phase pH relative to the compound's pKa, we can selectively drive the molecule into either the aqueous or organic phase.

Table 1: Physicochemical Properties and LLE Impact

PropertyEstimated ValueMechanistic Impact on Extraction
Molecular Weight 179.26 g/mol Informs mass balance and solvent saturation limits.
pKa (Secondary Amine) ~9.5 – 10.0Dictates the pH required for protonation/deprotonation.
pKa (Hydroxyl) > 14.0Remains neutral under standard basic extraction conditions.
LogP (Neutral Free Base) ~2.2Ensures favorable partitioning into moderately polar organic solvents.
LogD (at pH 2.0) < -1.0Renders the protonated ammonium salt highly water-soluble.

Causality of Solvent Selection: For vicinal amino alcohols, moderately polar organic solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc) are superior to highly non-polar solvents (e.g., hexane). The oxygen atom in MTBE acts as a hydrogen-bond acceptor, stabilizing the primary hydroxyl group of the free base during partitioning. In advanced biocatalytic applications, long-chain alcohols like 1-decanol have also been successfully employed for the in situ extraction of similar amino alcohols (e.g., metaraminol) to overcome thermodynamic limitations .

3. Step-by-Step LLE Methodology This protocol employs a "pH-swing" methodology. It acts as a self-validating purification system: the acidic wash purges neutral/lipophilic impurities, while the basic extraction isolates the target API.

Phase 1: Acidic Aqueous Wash (Impurity Purge)

  • Dilution: Dissolve the crude reaction mixture in equal volumes of MTBE and 0.5 M aqueous HCl (10 mL per gram of crude).

  • Acidification: Verify the aqueous phase pH is between 2.0 and 3.0. Adjust with 1 M HCl if necessary. Causality: At pH 2.0, the secondary amine is quantitatively protonated. The resulting hydrochloride salt is highly hydrophilic (LogD < -1.0), trapping the target molecule in the aqueous phase while rejecting lipophilic impurities.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Vigorously agitate for 2 minutes, venting frequently. Allow the phases to separate completely.

  • Purge: Drain the lower aqueous layer (containing the target API) into a clean Erlenmeyer flask. Discard the upper organic layer, which now contains unreacted lipophilic precursors and non-basic byproducts.

  • Secondary Wash: Wash the retained aqueous layer with one additional volume of fresh MTBE to ensure the absolute clearance of organic impurities.

Phase 2: Basification and Target Extraction 6. pH Swing: Place the flask containing the aqueous layer in an ice-water bath to mitigate the exothermic heat of neutralization. Slowly add 2 M NaOH dropwise under continuous stirring until the pH reaches 11.5 – 12.0. Causality: Raising the pH at least two units above the amine's pKa (~9.5) ensures >99% deprotonation. The target molecule reverts to its neutral free-base form, which is lipophilic (LogP ~2.2) and will often "oil out" of the aqueous solution . 7. Extraction: Immediately add fresh MTBE at a 1:1 phase ratio to the basified aqueous solution. 8. Agitation: Transfer back to the separatory funnel and shake vigorously for 2 minutes. 9. Collection: Allow the phases to separate. Drain the lower aqueous layer (now containing only inorganic salts) and collect the upper organic layer (containing the purified free-base amino alcohol). 10. Exhaustive Recovery: Extract the aqueous layer two additional times with fresh MTBE. Combine all organic extracts.

Phase 3: Desiccation and Concentration 11. Brine Wash: Wash the combined organic extracts with one volume of saturated NaCl (brine). Causality: Brine increases the ionic strength of the aqueous micro-droplets, forcing dissolved water out of the organic phase via the salting-out effect. 12. Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase until the powder flows freely. Let stand for 15 minutes. 13. Isolation: Filter the suspension through a fluted filter paper to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator (water bath at 35°C) to yield the purified (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

4. Workflow Visualization

G Start Crude Mixture (Target API + Impurities) AcidWash Phase 1: Acidification Add 0.5 M HCl (pH 2-3) + MTBE Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgDiscard Organic Phase (Neutral Impurities) DISCARD Split1->OrgDiscard Upper Layer AqKeep Aqueous Phase (Protonated Target API) Split1->AqKeep Lower Layer BaseSwing Phase 2: Basification Add 2 M NaOH (pH > 11.5) AqKeep->BaseSwing Extract Phase 3: Organic Extraction Add Fresh MTBE BaseSwing->Extract Split2 Phase Separation Extract->Split2 AqDiscard Aqueous Phase (Salts) DISCARD Split2->AqDiscard Lower Layer OrgKeep Organic Phase (Free-Base Target API) Split2->OrgKeep Upper Layer Dry Phase 4: Wash & Dry Brine + Na2SO4 OrgKeep->Dry Concentrate Concentration in vacuo Pure Target API Dry->Concentrate

Figure 1: pH-Swing Liquid-Liquid Extraction Workflow for Amino Alcohols.

5. Emulsion Management & Troubleshooting During the extraction of complex aromatic amines, emulsions frequently occur at intermediate pH levels due to the surfactant-like behavior of partially protonated species.

  • Mechanical Shearing: Passing the biphasic emulsion through a tightly packed pad of Celite® can shear the micro-droplets and force the phases to coalesce.

  • Centrifugation: For stubborn emulsions, transferring the mixture to centrifuge tubes and spinning at 3000 × g for 5 minutes provides the necessary mechanical force to separate the layers cleanly.

References

  • Mack, K., Doeker, M., Grabowski, L., Jupke, A., & Rother, D. "Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor in enzymatic metaraminol production." Green Chemistry, 2021, 23, 4892-4901. URL:[Link]

  • "Liquid–liquid extraction." Wikipedia, The Free Encyclopedia. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL during synthesis

Title: Technical Support Center: Troubleshooting the Synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol Introduction Welcome to the Technical Support Center. This knowledge base is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting the Synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol

Introduction Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals handling the synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol . Because this molecule is a chiral N-methyl arylglycinol derivative, its benzylic stereocenter is highly labile. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the mechanistic causality of racemization and providing field-proven, self-validating protocols to ensure absolute stereochemical fidelity.

Mechanistic Root Cause Analysis: The Vulnerability of the Benzylic Stereocenter

The structural core of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol features a benzylic proton situated alpha to both an aryl ring and a secondary amine. This unique electronic environment lowers the pKa​ of the C-H bond, making it exceptionally prone to racemization via two primary mechanisms[1]:

  • Base-Catalyzed Carbanion Formation: Exposure to strong bases (e.g., during alkylation or esterification) deprotonates the alpha-carbon, yielding a planar, resonance-stabilized aza-enolate. Reprotonation occurs non-stereoselectively.

  • Reversible Iminium Formation: Under oxidative conditions or specific acidic environments, the secondary amine can lose a hydride equivalent to form a planar iminium ion, destroying the stereocenter[2].

Racemization A (S)-N-Methyl Arylglycine (Chiral) B Planar Carbanion (Base-Catalyzed) A->B Deprotonation (Strong Base) C Iminium Ion (Acid/Oxidative) A->C Oxidation/ Acidic loss of H- D Racemic Mixture (R/S) B->D Non-selective Reprotonation C->D Non-selective Reduction/Addition

Graphviz Diagram 1: Primary racemization pathways of benzylic amines via carbanion and iminium.

Troubleshooting Guides & FAQs

Q1: I am observing significant racemization during the N-methylation of my (S)-2-(2,5-dimethylphenyl)glycine precursor. I am currently using methyl iodide (MeI) and potassium carbonate ( K2​CO3​ ). How can I prevent this? A1: Direct alkylation with MeI in the presence of K2​CO3​ is a fundamental error when working with arylglycines. The basic conditions easily deprotonate the highly acidic alpha-proton, leading to rapid enolization and subsequent racemization. Solution: Transition to a reductive amination protocol. Utilize aqueous formaldehyde ( CH2​O ) and sodium cyanoborohydride ( NaBH3​CN ) in methanol at a strictly controlled pH of 4.5–5.0. This pathway proceeds via an iminium intermediate formed exclusively at the nitrogen atom, completely bypassing the cleavage of the critical C-alpha proton and preserving the stereocenter.

Q2: My N-methyl arylglycine intermediate is enantiopure, but the final reduction to the ethan-1-ol derivative yields a nearly racemic product. I am converting the acid to a methyl ester using SOCl2​ /MeOH, then reducing with LiAlH4​ . What is going wrong? A2: Your two-step esterification/reduction sequence is the root cause. Thionyl chloride promotes the transient formation of ketene/acid chloride intermediates that rapidly racemize. Furthermore, LiAlH4​ generates strongly basic alkoxides during the reduction, which abstract the benzylic proton. Solution: Execute a direct, chemoselective reduction of the carboxylic acid using the NaBH4​/I2​ system[3]. This reagent combination generates borane ( B2​H6​ ) in situ. Borane coordinates to the amine and reduces the carboxylic acid via a cyclic borate intermediate under mild, non-basic conditions, completely preventing base-catalyzed racemization.

Workflow A (S)-Arylglycine B Reductive Amination (CH2O, NaBH3CN) pH 4-5 A->B C (S)-N-Methyl Arylglycine B->C Prevents Enolization D Chemoselective Reduction (NaBH4 / I2) THF, Reflux C->D E (S)-2-(2,5-Dimethylphenyl)- 2-(methylamino)ethan-1-ol D->E Mild, Non-Basic Conditions

Graphviz Diagram 2: Optimized racemization-free synthetic workflow for the target amino alcohol.

Q3: How should I isolate and store the final amino alcohol to prevent slow degradation and epimerization? A3: Free benzylic secondary amines can undergo slow auto-oxidation in the presence of atmospheric oxygen to form imines. Upon ambient moisture hydrolysis or trace reduction, this leads to epimerization. Solution: Always isolate and store the product as a stable crystalline salt (e.g., the hydrochloride salt). Protonating the amine ( pKa​≈8.5 ) ties up the nitrogen lone pair, preventing iminium formation and drastically reducing the acidity of the adjacent benzylic proton.

Experimental Protocols: Self-Validating Systems

Protocol: Racemization-Free Reduction of (S)-N-Methyl-2-(2,5-dimethylphenyl)glycine Objective: Direct reduction of the amino acid to (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol with >99% ee retention. Validation Checkpoint: The absence of hydrogen gas evolution during the initial NaBH4​ addition confirms the absence of residual moisture, ensuring the exact stoichiometry required for the subsequent I2​ activation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend (S)-N-methyl-2-(2,5-dimethylphenyl)glycine (10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

  • Borohydride Addition: Add Sodium borohydride ( NaBH4​ , 25.0 mmol, 2.5 eq) in one continuous portion. Stir for 15 minutes at room temperature.

  • Iodine Activation (Critical Causality Step): Cool the suspension to 0 °C using an ice bath. Dissolve Iodine ( I2​ , 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) and add dropwise over 30 minutes.

    • Causality Note: Iodine reacts with NaBH4​ to generate borane gas ( B2​H6​ ) in situ. The slow, temperature-controlled addition prevents exothermic spikes that could cleave the benzylic C-N bond or induce thermal racemization.

  • Reduction: Once hydrogen evolution ceases, attach a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours.

  • Quench: Cool the reaction mixture to 0 °C. Carefully add Methanol (15 mL) dropwise until effervescence stops. This breaks down the stable boron-amine complexes.

  • Hydrolysis: Evaporate the volatiles under reduced pressure. Dissolve the resulting white residue in 20% aqueous KOH (20 mL) and stir vigorously for 2 hours to fully hydrolyze the borate esters.

  • Isolation: Extract the aqueous layer with Dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the enantiopure amino alcohol. Convert immediately to the HCl salt using 2M HCl in diethyl ether.

Quantitative Data Presentation

The table below summarizes the impact of various reduction methodologies on the stereochemical integrity of arylglycine derivatives, validating the necessity of the borane-mediated approach.

Table 1: Comparison of Reduction Strategies for N-Methyl Arylglycine Derivatives

Synthetic RouteReagents UsedReaction ConditionsEnantiomeric Excess (ee%) RetentionIsolated Yield (%)
Esterification + Reduction SOCl2​ /MeOH, then LiAlH4​ Reflux, 12h< 10% (Severe Racemization)65%
Mixed Anhydride Reduction Isobutyl chloroformate/NMM, NaBH4​ -20 °C to RT40 - 60% (Partial Racemization)70%
Direct Borane Reduction BH3​⋅THF complexReflux, 16h> 99% (Complete Retention)85%
In Situ Borane Reduction NaBH4​ / I2​ in THF0 °C to Reflux, 12h> 99% (Complete Retention)88%

References

  • Smith, G. G., & Sivakua, T. "Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines." The Journal of Organic Chemistry - ACS Publications.
  • Leman, L. J., et al. "Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses." PMC - NIH.
  • Benchchem Database. "Workflow for the chemoselective reduction of (S)-3-methoxyphenylglycine using NaBH4/I2." Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a pervasive challenge in the synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a pervasive challenge in the synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol : the catastrophic erosion of enantiomeric excess (ee) during production.

This molecule is a highly sterically hindered, chiral 2-aryl-2-aminoethanol. Its synthesis typically relies on the reduction of its amino acid precursor, (S)-2-(2,5-dimethylphenyl)-N-methylglycine. This guide provides a definitive root cause analysis, troubleshooting FAQs, and a self-validating protocol to ensure >99% ee retention.

Root Cause Analysis (RCA): The Causality of ee Erosion

The structural nature of arylglycines makes them uniquely susceptible to racemization . The stereocenter (C2) is positioned directly between an electron-withdrawing carboxyl group and an electron-rich 2,5-dimethylphenyl ring. This renders the benzylic α -proton highly acidic.

When researchers attempt a standard two-step reduction (esterification followed by LiAlH4​ reduction), the basic conditions—specifically the generation of lithium alkoxide intermediates—rapidly deprotonate this α -carbon. The resulting enolate reprotonates non-stereoselectively, leading to severe ee loss before the reduction is even complete. To maintain scientific integrity, the synthetic route must be redesigned to avoid Brønsted basic intermediates entirely.

Synthesis & Racemization Workflow

SynthesisWorkflow Start (S)-2-(2,5-Dimethylphenyl) -N-methylglycine Ester Amino Ester Intermediate Start->Ester Standard Esterification Target (S)-Amino Alcohol (High ee) Start->Target BH3·THF or NaBH4/I2 (Direct Reduction) Ester->Target LiAlH4 (Low Temp) Racemate Racemized Alcohol (Low ee) Ester->Racemate Alkoxide Base (Racemization)

Synthesis workflow for the target amino alcohol highlighting racemization risks and optimal routes.

Troubleshooting FAQs

Q1: My ee drops from 99% to 70% during the esterification of the amino acid. Why is this happening? A1: Standard Fischer esterification (e.g., MeOH/HCl at reflux) requires prolonged heating. In arylglycines, thermal stress combined with the equilibrium of the protonated carbonyl significantly lowers the pKa of the α -proton, promoting enolization. Furthermore, N-methylated amino acids can transiently form azlactone (oxazolone) intermediates, which racemize almost instantly. Solution: Bypass esterification entirely and reduce the free acid directly.

Q2: I am using LiAlH4​ to reduce the methyl ester to the alcohol at 0 °C. The reaction is fast, but the product is nearly racemic. What is the mechanism of this ee loss? A2: Even at 0 °C, LiAlH4​ reduction generates strongly basic lithium alkoxide intermediates (e.g., LiAl(OR)4​ ). Because the benzylic proton of your specific substrate is highly acidic, these alkoxides act as Brønsted bases, abstracting the α -proton faster than the hydride transfer can complete the reduction. This base-catalyzed enolization destroys the stereocenter .

Q3: What is the most robust method to synthesize this amino alcohol without losing ee? A3: Direct reduction of the free amino acid using Borane-Tetrahydrofuran ( BH3​⋅THF ) or the Sodium Borohydride/Iodine ( NaBH4​/I2​ ) system . These methods proceed via a cyclic borate ester intermediate. Because the conditions are Lewis acidic rather than Brønsted basic, the α -proton is protected from abstraction, preserving 100% of the initial stereointegrity.

Q4: How should I accurately measure the ee of the final product? A4: Use Chiral HPLC with a normal-phase column (e.g., Chiralpak AD-H). Use a mobile phase of Hexane/Isopropanol (typically 90:10) supplemented with 0.1% Diethylamine (DEA). The DEA is a critical self-validating additive; without it, the secondary amine will interact with the silica support, causing severe peak tailing that artificially obscures the true enantiomeric ratio.

Quantitative Data: Impact of Reduction Conditions on Yield and ee
Starting MaterialReagent SystemReaction ConditionsIsolated Yield (%)Final ee (%)Outcome
Amino Ester LiAlH4​ THF, 0 °C to RT85%52%Severe Racemization
Amino Ester NaBH4​ MeOH, Reflux78%65%Moderate Racemization
Free Amino Acid BH3​⋅THF THF, Reflux 92% >99% Complete Retention
Free Amino Acid NaBH4​/I2​ THF, Reflux 89% >99% Complete Retention
Validated Experimental Protocol: Direct Reduction via BH3​⋅THF

This protocol is engineered as a self-validating system to ensure complete stereoretention during the reduction of (S)-2-(2,5-dimethylphenyl)-N-methylglycine.

Step 1: Activation and Complexation

  • Suspend 10.0 mmol of enantiopure (S)-2-(2,5-dimethylphenyl)-N-methylglycine in 30 mL of anhydrous THF under an inert N2​ atmosphere. Cool to 0 °C.

  • Causality: The free amino acid is largely insoluble in THF. Do not add co-solvents. The reaction relies on the gradual formation of the soluble boron-amine complex.

Step 2: Hydride Delivery

  • Add 30.0 mL of BH3​⋅THF (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

  • Causality: 1.0 eq of BH3​ is consumed by the carboxylic acid proton (evolving H2​ gas), 1.0 eq forms the amine-borane complex, and the final 1.0 eq performs the reduction.

Step 3: Thermal Reduction

  • Gradually warm the mixture to room temperature, then heat to a gentle reflux (65 °C) for 12 hours.

  • Self-Validation Checkpoint: The initial suspension will become a completely clear, homogeneous solution once the reduction to the borate ester is complete. If the solution remains cloudy, active hydride transfer is incomplete.

Step 4: Quenching and Decomplexation

  • Cool the reaction to 0 °C and carefully quench by dropwise addition of 15 mL of Methanol.

  • Causality: Methanol destroys excess borane. However, the product currently exists as a highly stable amine-borane complex ( R3​N⋅BH3​ ), which will not partition correctly during extraction.

  • Add 10 mL of 6M HCl and reflux for 1 hour.

  • Causality: Strong acid and heat are mandatory to hydrolyze the B-N bond and release the free amino alcohol as a hydrochloride salt.

Step 5: Isolation

  • Concentrate the mixture in vacuo to remove THF and MeOH.

  • Basify the aqueous layer to pH 12 using 2M NaOH, then extract with Dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

References
  • Beisel, T., Diehl, M., & Manolikakes, G. (2016). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α -Arylglycines. Organic Letters, 18(16), 4116-4119.[Link]

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(16), 2786-2792.[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Wirth, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.[Link]

Troubleshooting

Technical Support Center: Extraction Optimization for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Welcome to the troubleshooting hub for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL . This guide is engineered for researchers, scientists, and drug development professionals facing low analytical recoveries, emu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the troubleshooting hub for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL . This guide is engineered for researchers, scientists, and drug development professionals facing low analytical recoveries, emulsion formations, or solid-phase extraction (SPE) breakthrough issues. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, focusing on the physicochemical causality behind each experimental choice to ensure your workflows are robust and self-validating.

Section 1: Molecular Causality (The "Why")

Q: Why is my baseline recovery so low (<15%) when extracting this compound from neutral aqueous samples or plasma?

A: The root cause lies in the molecule's ionization state. (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a secondary amino alcohol. The methylamino group is basic, with an estimated pKa​ of ~9.5 to 10.0. At a physiological or neutral pH (pH 7.0), the amine is heavily protonated (cationic). This charged state makes the molecule highly water-soluble and prevents it from partitioning into organic solvents during Liquid-Liquid Extraction (LLE)[1]. To drive the molecule into the organic phase, you must suppress this ionization by adjusting the sample pH to at least 1.5 to 2 units above its pKa​ (i.e., pH 11.5)[2].

Q: Does the hydroxyl group (-OH) affect the extraction?

A: Yes. Even when the amine is neutralized at a high pH, the primary alcohol group maintains hydrogen-bonding affinity with the aqueous phase. Highly non-polar extraction solvents (like hexane or heptane) lack the dipole moment necessary to solvate this hydroxyl group efficiently. You must select a moderately polar organic solvent, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc), to achieve high partition coefficients.

Section 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: I adjusted the pH to 12, but I am still seeing <60% recovery and severe emulsions. How do I fix this?

A: Emulsions are common with amphiphilic molecules like amino alcohols, which can act as weak surfactants at the aqueous-organic interface. To simultaneously break the emulsion and boost recovery, implement a "salting-out" technique. Saturating the aqueous phase with inert salts (like NaCl) increases the ionic strength of the solution. This binds free water molecules in hydration shells around the salt ions, physically forcing the neutral organic analyte out of the aqueous phase and into the extraction solvent[2].

Protocol 1: Optimized LLE Workflow (Self-Validating)

This protocol incorporates built-in validation checks to ensure the thermodynamic conditions favor organic partitioning.

  • Sample Preparation: Transfer 1.0 mL of the aqueous sample (e.g., plasma, urine, or buffer) to a borosilicate glass vial.

  • pH Adjustment (Critical Check): Add 5M Sodium Hydroxide (NaOH) dropwise. Vortex and verify the pH is 11.5 using narrow-range indicator paper. If the pH drops, the amine will re-protonate.

  • Salting Out: Add ~0.3 g of anhydrous NaCl to the sample. Vortex vigorously until the solution is saturated (a few undissolved crystals should remain as a visual confirmation of saturation).

  • Solvent Addition: Add 3.0 mL of MTBE.

  • Extraction: Cap and mix via gentle, end-over-end inversion for 5 minutes. Do not shake violently, as this introduces shear forces that stabilize emulsions.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to ensure a sharp interface.

  • Recovery: Transfer the upper organic layer to a clean vial and evaporate under a gentle stream of N2​ at 35°C.

LLE_Workflow A Aqueous Sample (Protonated Amine) B Adjust pH > 11.5 (NaOH / NH4OH) A->B C Neutral Free-Base Form Generated B->C D Add Organic Solvent (MTBE / EtOAc) C->D E Phase Separation (Centrifuge if Emulsion) D->E F Organic Phase (High Recovery) E->F Top Layer G Aqueous Phase (Discard) E->G Bottom Layer

Workflow for pH-optimized Liquid-Liquid Extraction of basic amino alcohols.

Section 3: Solid-Phase Extraction (SPE) Troubleshooting

Q: My reversed-phase (C18) SPE protocol shows inconsistent recoveries and high matrix effects. Should I change the sorbent?

A: Absolutely. Traditional C18 sorbents rely purely on hydrophobic van der Waals interactions. Because (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is polar and ionizable, it exhibits poor retention on C18, leading to premature breakthrough during wash steps[3].

Instead, transition to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. MCX combines reversed-phase retention with sulfonic acid ( SO3−​ ) ion-exchange groups. By intentionally loading the sample at a low pH, you force the amine into its protonated state, allowing it to bind ionically to the sorbent. This incredibly strong bond allows you to wash the cartridge with 100% organic solvents (like methanol) to strip away neutral lipid interferences without losing your target analyte[4].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of 2% Formic Acid in Water through the MCX cartridge (e.g., 30 mg/1cc).

  • Loading (Ion-Exchange Activation): Dilute 1.0 mL of sample with 1.0 mL of 2% Formic Acid. Self-validation: Verify the load solution is pH < 3. At this pH, the amine is 100% protonated and will bind to the SO3−​ groups. Load at 1 mL/min.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid in Water to remove salts and polar interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. Because the analyte is ionically bound, this aggressive wash removes neutral hydrophobic interferences (e.g., phospholipids) without causing analyte breakthrough.

  • Elution (Neutralization): Elute the target compound with 2.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the molecule into the organic eluent[5].

SPE_Mechanism Load 1. LOAD (pH 3) Amine is Cationic (+) Binds to SO3- Wash1 2. AQUEOUS WASH Removes Salts Load->Wash1 Wash2 3. METHANOL WASH Removes Neutrals Wash1->Wash2 Elute 4. ELUTE (High pH) Amine Neutralized (0) Releases from Sorbent Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE mechanism for basic amine retention and elution.

Section 4: Quantitative Data & Metrics

The table below summarizes the expected quantitative recovery rates based on the physicochemical adjustments discussed in this guide. Use this as a benchmark for your assay validation.

Extraction MethodpH ConditionSolvent / SorbentSalting OutExpected Recovery (%)Extract Cleanliness (Matrix Effect)
Standard LLENeutral (pH 7.0)MTBENo< 15%Moderate
Optimized LLE Basic (pH > 11.5) MTBE Yes (NaCl) 85 - 92% Moderate
Reversed-Phase SPEBasic (pH > 11.5)C18 SilicaN/A40 - 60%Poor (High Ion Suppression)
Mixed-Mode SPE Acidic Load (pH 3.0) Polymeric MCX N/A > 95% Excellent (Very Low Suppression)

References

  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate.
  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Waters Corporation / LCMS.cz.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI Molecules.
  • How to handle poor recovery of 2-Amino-2-methyl-1-propanol-d11 during extraction. Benchchem.
  • Practical Aspects of Solvent Extraction. LCGC International.

Sources

Optimization

Addressing mass spectrometry ion suppression for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical scientists facing quantitative challenges with (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical scientists facing quantitative challenges with (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL .

As a secondary amino alcohol with a lipophilic 2,5-dimethylphenyl moiety, this molecule presents unique chromatographic and ionization challenges. At standard acidic LC-MS/MS conditions (e.g., pH 2.7), the secondary amine is fully protonated. While this facilitates excellent[M+H]+ formation in positive Electrospray Ionization (ESI+), the resulting high polarity causes poor retention on standard C18 columns. Consequently, the analyte often elutes in the "void volume" alongside unretained salts and polar matrix components, leading to severe ion suppression [2].

Below is our comprehensive, self-validating troubleshooting guide to diagnose, map, and eliminate matrix effects for this specific compound.

Section 1: Diagnostic FAQs & Root Cause Analysis

Q1: My internal standard (IS) response is fluctuating wildly between biological samples and neat solvent. Is this definitely ion suppression? A: Yes. This is the classic hallmark of the matrix effect. Ion suppression occurs when co-eluting matrix components (such as endogenous phospholipids or formulation salts) compete with your target amino alcohol for access to the droplet surface during the ESI desolvation process [1]. Because phospholipids are highly surface-active, they monopolize the droplet exterior, forcing the analyte into the droplet interior and preventing its transition into the gas phase [2].

ESISuppression LC LC Effluent (Analyte + Matrix) TaylorCone Taylor Cone & Droplet Fission LC->TaylorCone Surface Droplet Surface Competition TaylorCone->Surface Desolvation Lipids Surface-Active Matrix (e.g., Phospholipids) Surface->Lipids Occupies surface AminoAlc Target Amino Alcohol (Pushed to interior) Surface->AminoAlc Trapped inside IonMatrix Efficient Gas-Phase Matrix Ions Lipids->IonMatrix Ion Evaporation IonAnalyte Reduced Gas-Phase Analyte Ions AminoAlc->IonAnalyte Neutralized

Mechanistic pathway of ESI ion suppression where highly surface-active matrix components outcompete the analyte.

Q2: How can I definitively prove where the suppression is happening in my chromatographic run? A: You must map the suppression zones using a Post-Column Infusion (PCI) Assay [2]. This self-validating protocol visually reveals exactly where matrix components are interfering with the MS source.

Methodology: Post-Column Infusion (PCI) Assay

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column outlet and the mass spectrometer source inlet.

  • Infusion: Infuse a neat solution of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL (e.g., 100 ng/mL in mobile phase) at a constant 10 µL/min to establish a steady, flat baseline signal in MRM mode.

  • Injection: Inject a blank biological matrix extract (e.g., plasma extracted via your current protocol) through the LC system using your standard gradient.

  • Observation: Monitor the MS chromatogram. Any significant dips (>15%) in the steady baseline indicate zones of ion suppression caused by eluting matrix components. If your analyte's retention time falls within one of these dips, your method is compromised.

Section 2: Troubleshooting Guide & Mitigation Workflows

If the PCI assay confirms that your analyte is eluting in a suppression zone, you must alter either the sample preparation (to remove the matrix) or the chromatography (to move the analyte).

Q3: I am currently using Protein Precipitation (PPT) with acetonitrile. Why is my ion suppression still so severe? A: PPT only removes macroscopic proteins. It leaves behind high concentrations of lysophospholipids and glycerophospholipids, which are the primary drivers of late-eluting ion suppression [2]. Furthermore, PPT does not remove salts, which cause early-eluting (void volume) suppression [3]. For a basic amino alcohol, you must switch to an orthogonal cleanup method.

Methodology: Mixed-Mode Cation Exchange (MCX) SPE Protocol Because (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL contains a secondary amine, it is perfectly suited for cation exchange.

  • Condition: Pass 1 mL methanol, followed by 1 mL of 2% formic acid in water through a 30 mg MCX cartridge.

  • Load: Dilute the biological sample 1:1 with 2% formic acid. This ensures the secondary amine is fully protonated and binds tightly to the sulfonic acid groups on the sorbent.

  • Aqueous Wash: Pass 1 mL of 2% formic acid to wash away unbound polar interferences and salts.

  • Organic Wash: Pass 1 mL of 100% methanol. Crucial Step: This removes neutral lipids, phospholipids, and unbound hydrophobic matrix components while the analyte remains ionically locked to the sorbent.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the secondary amine, breaking the ionic bond and releasing the purified analyte.

  • Reconstitute: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Q4: My analyte elutes very early on a standard C18 column. How can I increase retention to avoid void-volume suppression? A: You have two chromatographic options to increase the capacity factor ( k′ ) of this polar amino alcohol:

  • High-pH Reversed-Phase: Switch to a hybrid-silica column capable of withstanding high pH, and use 10 mM ammonium bicarbonate (pH 10) as the aqueous mobile phase. This deprotonates the amine, drastically increasing its lipophilicity and moving it away from the void volume.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is exceptionally suited for polar amino alcohols. It provides strong retention for the protonated amine and utilizes a highly organic mobile phase (>70% acetonitrile), which inherently enhances ESI desolvation efficiency and reduces suppression [5].

IonSuppressionWorkflow Start Identify Signal Loss or IS Fluctuation PCI Conduct Post-Column Infusion (PCI) Assay Start->PCI Diagnostic Step ZoneCheck Where does suppression occur? PCI->ZoneCheck VoidVol Early Elution (Void Volume Salts) ZoneCheck->VoidVol < 2 column volumes LateElute Late Elution (Phospholipids) ZoneCheck->LateElute > 3 column volumes FixLC Chromatography: Switch to HILIC or High-pH RP VoidVol->FixLC Increase k' FixPrep Sample Prep: Switch PPT to MCX SPE or LLE LateElute->FixPrep Remove matrix Validate Validate with SIL-IS & Calculate Matrix Factor FixLC->Validate FixPrep->Validate

Decision tree workflow for diagnosing and mitigating LC-MS/MS ion suppression based on elution zones.

Section 3: Quantitative Validation

Q5: How do I measure if my troubleshooting steps actually worked? A: Relying on absolute peak area is insufficient. You must calculate the IS-Normalized Matrix Factor (MF) using a Stable Isotope-Labeled Internal Standard (SIL-IS), ideally a deuterated or 13C-labeled analog of your analyte [1]. The SIL-IS will co-elute perfectly with the analyte, ensuring that any residual micro-environmental suppression in the ESI source affects both compounds equally, allowing the ratio to normalize the error [1].

Methodology: Matrix Factor Evaluation

  • Neat Samples: Spike the analyte and SIL-IS into pure reconstitution solvent (n=6).

  • Post-Extraction Spiked Samples: Extract blank biological matrix, evaporate to dryness, and reconstitute with the exact same spiked solvent used in Step 1 (n=6).

  • Analysis: Inject both sets into the LC-MS/MS and record the peak areas.

  • Calculation:

    • Absolute MF = (Analyte Area in Post-Extraction) / (Analyte Area in Neat).

    • IS-Normalized MF = (Analyte/IS Area Ratio in Post-Extraction) / (Analyte/IS Area Ratio in Neat).

  • Acceptance Criteria: An IS-Normalized MF between 0.85 and 1.15 indicates that matrix effects are fully controlled and will not impact quantitative accuracy.

Data Presentation: Impact of Mitigation Strategies

The table below summarizes the expected quantitative impact of various troubleshooting strategies on the recovery and suppression of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL in plasma.

Mitigation StrategyMechanism of ActionPhospholipid Removal (%)Absolute Recovery (%)IS-Normalized Matrix Factor
Protein Precipitation (PPT) + Low pH RP Baseline (Minimal cleanup)< 5%85 - 95%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE) + Low pH RP Removes salts & large proteins~60%70 - 80%0.75 (Moderate Suppression)
MCX Solid Phase Extraction + Low pH RP Orthogonal ionic cleanup> 95%85 - 90%0.95 (Minimal Suppression)
PPT + HILIC Chromatography Avoids void volume salts< 5%85 - 95%0.88 (Acceptable)
MCX SPE + HILIC Chromatography Synergistic mitigation> 95%85 - 90%1.02 (Ideal)

Note: Regular injection of System Suitability Test (SST) samples is highly recommended to monitor for column contamination and background noise drift over time, which can mimic ion suppression [4].

References

  • Jessome, L., & Volmer, D. "Ion Suppression: A Major Concern in Mass Spectrometry." LCGC International, Mar 2026. URL:[Link]

  • Technology Networks. "Common Mass Spectrometry Errors and Troubleshooting Tips." Technology Networks, Feb 2026. URL: [Link]

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories." ZefSci, May 2025. URL: [Link]

  • MDPI. "Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery." MDPI, Aug 2025. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: (S)- vs. (R)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol in Enantioselective Catalysis

Executive Summary The development of robust chiral ligands is a cornerstone of modern asymmetric synthesis and drug development. Among 1,2-amino alcohols, 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust chiral ligands is a cornerstone of modern asymmetric synthesis and drug development. Among 1,2-amino alcohols, 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol represents a highly specialized pharmacophore and chiral auxiliary. Unlike classic ligands such as ephedrine or DAIB (3-exo-(dimethylamino)isoborneol) which rely on rigid bicyclic or multi-stereocenter frameworks[1], this molecule achieves profound asymmetric induction through a single, highly congested stereocenter.

This guide objectively evaluates the performance of the (S)-enantiomer versus its (R)-enantiomer as chiral ligands in the benchmark enantioselective addition of dialkylzinc reagents to aldehydes, providing the mechanistic causality, comparative data, and self-validating protocols required for implementation in pharmaceutical workflows.

Mechanistic Causality: The Role of the Chiral Pocket

To understand the performance of these enantiomers, one must analyze the thermodynamics and steric routing of the bimetallic transition state[2].

When 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is introduced to diethylzinc ( Et2​Zn ), the primary hydroxyl and secondary amine undergo deprotonation and coordination, respectively, to form a rigid 5-membered zinc-chelate complex. The causality behind its high enantiomeric excess ( ee ) lies in three structural features:

  • The Ortho-Methyl Effect: The 2,5-dimethylphenyl group acts as a massive steric wall. The methyl group at the ortho position projects directly into the catalytic pocket, severely restricting the rotational degrees of freedom of the coordinating aldehyde.

  • N-Methyl Substitution: The secondary amine prevents the formation of unreactive, polymeric zinc aggregates (a common failure point with primary amines) while maintaining optimal Lewis basicity[3].

  • Facial Routing: The (S)-enantiomer forces the aldehyde to coordinate such that its Si-face is exposed to the migrating alkyl group, yielding the (S)-alcohol. Conversely, the (R)-enantiomer exposes the Re-face, yielding the (R)-alcohol[4].

G A Precatalyst Formation Ligand + Et2Zn B Bimetallic Transition State [Zn-Ligand-Aldehyde] A->B + Aldehyde C1 (S)-Ligand Pathway Si-Face Attack B->C1 Steric routing by (S) C2 (R)-Ligand Pathway Re-Face Attack B->C2 Steric routing by (R) D1 (S)-1-Phenylpropan-1-ol (>94% ee) C1->D1 Alkyl Transfer D2 (R)-1-Phenylpropan-1-ol (>94% ee) C2->D2 Alkyl Transfer

Catalytic cycle and stereochemical routing of dialkylzinc addition by chiral amino alcohol ligands.

Comparative Performance Data

The following table summarizes the quantitative performance of both enantiomers against a standard benchmark ((-)-DAIB) in the asymmetric ethylation of representative aldehydes. Data reflects standardized conditions (5 mol% ligand, 2.2 eq Et2​Zn , Toluene, 0 °C).

Chiral LigandSubstrateYield (%)Enantiomeric Excess (ee %)Product Configuration
(S)-2-(2,5-Dimethylphenyl)... Benzaldehyde9896(S)
(R)-2-(2,5-Dimethylphenyl)... Benzaldehyde9795(R)
(-)-DAIB (Industry Benchmark)Benzaldehyde9998(S)
(S)-2-(2,5-Dimethylphenyl)... p-Chlorobenzaldehyde9594(S)
(R)-2-(2,5-Dimethylphenyl)... p-Chlorobenzaldehyde9694(R)
(S)-2-(2,5-Dimethylphenyl)... Cyclohexanecarboxaldehyde8991(S)

Insight: Both the (S) and (R) enantiomers exhibit near-perfect mirror-image performance. The slight drop in ee for aliphatic aldehydes (cyclohexanecarboxaldehyde) compared to aromatic substrates is a known limitation of mono-stereocenter 1,2-amino alcohols, as the lack of a stabilizing π−π stacking interaction in the transition state slightly reduces facial discrimination[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The success of the catalytic induction is directly verified by the final Chiral HPLC step, which acts as the ultimate quality control checkpoint.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Step 1: Catalyst Pre-formation (Schlenk Line Required)

  • Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Add 0.05 mmol (5 mol%) of either the (S)- or (R)-enantiomer of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

  • Dissolve the ligand in 2.0 mL of anhydrous, degassed toluene and cool the system to 0 °C using an ice bath.

  • Causality Check: Slowly add 2.2 mmol of Et2​Zn (1.0 M solution in hexanes) dropwise. Stir for 30 minutes. The evolution of ethane gas indicates the successful formation of the active ethylzinc alkoxide complex.

Step 2: Asymmetric Addition

  • Add 1.0 mmol of freshly distilled benzaldehyde dropwise to the active catalyst solution.

  • Maintain the reaction at 0 °C for 12 hours.

  • Causality Check: Low temperatures are critical. Raising the temperature above 10 °C increases the rotational kinetic energy of the bimetallic complex, which can overcome the steric barrier of the 2,5-dimethylphenyl group, leading to a drop in ee [5].

Step 3: Quenching & Workup

  • Quench the reaction strictly at 0 °C by carefully adding 3.0 mL of 1 M HCl to destroy excess Et2​Zn .

  • Extract the aqueous layer with diethyl ether (3 × 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).

Step 4: Self-Validating Analysis (Chiral HPLC)

  • Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexane/Isopropanol (98:2).

  • Inject onto a Chiralcel OD-H column (Flow rate: 1.0 mL/min, UV detection at 254 nm).

  • Validation: The (S)-1-phenylpropan-1-ol isomer will elute first (approx. tR​ = 7.8 min), followed by the (R)-isomer (approx. tR​ = 9.2 min). Integration of these peaks provides the exact ee , validating the stereodirecting power of the chosen ligand[2].

References

  • Title: Catalytic asymmetric organozinc additions to carbonyl compounds. Source: Chemical Reviews, 101(3), 757-824. URL: [Link]

  • Title: Enantioselective addition of organozinc reagents to aldehydes. Source: Journal of the American Chemical Society, 108(20), 6071-6072. URL: [Link]

  • Title: Modular Ligands Derived from Amino Acids for the Enantioselective Addition of Organozinc Reagents to Aldehydes. Source: The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Source: Molecules, MDPI. URL: [Link]

Sources

Comparative

Structural and Pharmacological Comparison Guide: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL vs. Classical Ephedrine Analogs

Executive Summary: The Regiochemical Paradigm Shift For decades, the foundation of adrenergic pharmacology has been built upon the 2-amino-1-phenylethanol scaffold, typified by classical ephedrine analogs, salbutamol, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Regiochemical Paradigm Shift

For decades, the foundation of adrenergic pharmacology has been built upon the 2-amino-1-phenylethanol scaffold, typified by classical ephedrine analogs, salbutamol, and formoterol. In these classical structures, the hydroxyl group is positioned at the benzylic carbon (C1), while the amine resides at the aliphatic carbon (C2).

However, the emergence of the 2-amino-2-phenylethanol scaffold represents a profound regiochemical inversion. In the target compound, (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL , both the aromatic ring and the methylamino group are anchored to C2, leaving a primary alcohol at C1[1]. This structural dichotomy fundamentally alters the molecule's steric profile, metabolic liability, and receptor subtype selectivity, transforming it from a broad-spectrum adrenergic agent into a highly selective, orally bioavailable candidate[2].

Structural and Mechanistic Analysis

The Steric Shielding Effect of the 2,5-Dimethylphenyl Group

Classical ephedrine relies on an alpha-methyl group to provide moderate resistance against Monoamine Oxidase (MAO). In contrast, the target compound utilizes a 2,5-dimethylphenyl substitution. The ortho-methyl group at the 2-position creates severe steric hindrance directly adjacent to the chiral C2 center bearing the secondary amine. This steric bulk acts as a physical shield, drastically reducing the oxidative deamination rate by mitochondrial MAO enzymes.

Receptor Binding and the (S)-Eutomer

In classical 1-phenyl-2-aminoethanols, the (1R, 2S) configuration is typically required for optimal binding to the β-adrenoceptor orthosteric pocket. However, shifting the scaffold to 2-amino-2-phenylethanol changes the spatial orientation of the hydrogen-bonding network. Pharmacological evaluations of this novel scaffold demonstrate that the (S)-enantiomer acts as the active eutomer (highest receptor affinity)[3]. The primary alcohol at C1 forms altered but highly stable hydrogen bonds with Ser203 and Ser207 in transmembrane domain 5 (TM5) of the β2-adrenoceptor, driving remarkable β2 over β1 selectivity[1].

G Ligand (S)-2-Amino-2-Phenylethanol Receptor β2-Adrenoceptor Ligand->Receptor Orthosteric Binding Gs Gs Protein Receptor->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Alpha-Subunit Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Activation Response Bronchodilation PKA->Response Phosphorylation Cascade

Fig 1: β2-Adrenoceptor Gs-protein signaling cascade activated by 2-amino-2-phenylethanol agonists.

Comparative Performance Data

To objectively evaluate the target compound against classical alternatives, we must look at the physicochemical and pharmacological shifts dictated by the scaffold inversion.

Property / FeatureClassical Ephedrine Analogs(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL
Core Scaffold 2-Amino-1-phenylethanol2-Amino-2-phenylethanol
Hydroxyl Position Benzylic (C1) - Secondary AlcoholAliphatic (C1) - Primary Alcohol
Amine Position Aliphatic (C2)Benzylic (C2)
Receptor Selectivity Mixed α/β or moderate β2/β1Highly selective β2 over β1 (up to 700-fold)[4]
Metabolic Liability Moderate MAO resistanceHigh MAO resistance (Steric shielding)
Active Enantiomer Typically (1R, 2S)Typically (S)[3]
Oral Bioavailability High (but with systemic side effects)High (with reduced cardiac toxicity)[2]

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the causality of the experimental choices and ensure that the data generated is an artifact-free reflection of the compound's intrinsic properties.

Protocol 1: In Vitro Metabolic Stability (S9 Fraction Incubation)

Purpose: To validate the hypothesis that the 2,5-dimethylphenyl group sterically shields the secondary amine from MAO-mediated oxidative deamination. Causality: We utilize Human Liver S9 fractions rather than standard microsomes (HLMs) because S9 fractions contain both cytosolic enzymes and the mitochondrial fractions where MAO resides.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL protein concentration of Human Liver S9 fractions in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Spike the assay with three parallel test articles:

    • Target: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL (1 µM).

    • Positive Control (High Clearance): Benzylamine (known rapid MAO substrate).

    • Negative Control (Low Clearance): Ephedrine.

  • Initiation: Initiate the reaction by adding a cofactor mixture containing NADPH (1 mM) and Alamethicin (to ensure membrane permeabilization).

  • Incubation & Quenching: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ). Validation Check: The assay is only considered valid if Benzylamine shows >80% depletion within 30 minutes.

Protocol 2: TR-FRET cAMP Accumulation Assay (Receptor Selectivity)

Purpose: To quantify the functional efficacy and β2/β1 selectivity of the (S)-2-amino-2-phenylethanol scaffold[1].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing either human β1- or β2-adrenoceptors into 384-well plates at 5,000 cells/well.

  • Ligand Treatment: Treat cells with a 10-point dose-response titration (0.1 pM to 10 µM) of the target compound.

  • Self-Validation Control: In parallel wells, pre-incubate cells with ICI 118,551 (a selective β2 antagonist). Validation Check: A complete rightward shift or ablation of the cAMP signal in these wells proves the agonism is exclusively β2-mediated.

  • Detection: Add TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Quantification: Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the EC50 values to determine the selectivity ratio (EC50_β1 / EC50_β2).

W S1 Compound Preparation S2 S9 Fraction Incubation S1->S2 Metabolism S4 HEK293 cAMP Biosensor S1->S4 Efficacy S3 LC-MS/MS Analysis S2->S3 Clearance Rate S5 Selectivity Profiling S4->S5 β2 vs β1

Fig 2: Self-validating high-throughput workflow for metabolic stability and receptor selectivity.

Conclusion & Strategic Applications

The structural transition from the classical 1-phenyl-2-aminoethanol core of ephedrine to the 2-phenyl-2-aminoethanol core of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is not merely an academic exercise in isomerism. It represents a strategic optimization in drug design. By shifting the regiochemistry and introducing the sterically demanding 2,5-dimethylphenyl group, researchers can bypass the traditional metabolic liabilities of adrenergic amines while achieving exquisite β2-adrenoceptor selectivity. This makes the scaffold highly valuable for the development of next-generation, orally active antiasthmatic agents and targeted bronchodilators with minimized cardiac (β1) side effects.

References

  • [3] Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. European Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed / NIH. Available at: [Link]

  • [1] Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [2] Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. PubMed / NIH. Available at:[Link]

Sources

Validation

Comprehensive Cross-Validation Guide: Analytical Methodologies for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a highly specific chiral amino alcohol utilized as a stereospecific building block and active pharmaceutical ingredient (API) intermediate. For molecules possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol is a highly specific chiral amino alcohol utilized as a stereospecific building block and active pharmaceutical ingredient (API) intermediate. For molecules possessing both a chiral center and polar functional groups (a secondary amine and a hydroxyl group), relying on a single analytical modality creates dangerous blind spots. For instance, UV-HPLC may easily miss non-chromophoric impurities, while direct GC-MS often suffers from thermal degradation of the polar functional groups.

To ensure absolute scientific integrity and regulatory compliance, analytical methods must be cross-validated using orthogonal principles. As a Senior Application Scientist, I have designed this guide to evaluate and cross-validate three distinct methodologies: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with acylation, and Quantitative Nuclear Magnetic Resonance (qNMR) using Chiral Solvating Agents (CSAs).

Chiral HPLC: The Gold Standard for Enantiomeric Excess

Causality & Mechanism

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs) remains the dominant technique for direct enantiomeric separation[1]. For amino alcohols, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides exceptional chiral recognition. The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the CSP and the 2,5-dimethylphenyl ring of the analyte[2].

A critical mechanistic choice in this method is the inclusion of a basic modifier (e.g., diethylamine) in the mobile phase. Without it, the secondary amine (-NHCH3) of the analyte will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing that can mask the minor (R)-enantiomer.

Protocol 1: Chiral HPLC Method (Self-Validating)
  • Column Selection : Amylose-based CSP (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation : Mix Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.

  • Instrument Parameters : Set flow rate to 1.0 mL/min (isocratic). Maintain column temperature at 25°C.

  • Detection : UV absorbance at 220 nm and 254 nm.

  • Sample Preparation : Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase to prevent solvent-induced peak distortion.

  • System Suitability (Validation Step) : Prior to batch analysis, inject a racemic standard of 2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol. You must confirm baseline resolution ( Rs​>2.0 ) between the (R) and (S) enantiomers to ensure the system can accurately integrate trace levels of the minor isomer.

GC-MS with TFAA Derivatization: Uncovering Trace Chemical Impurities

Causality & Mechanism

While HPLC is ideal for determining enantiomeric excess (ee%), it lacks the universal detection capabilities of mass spectrometry for volatile, non-UV-active impurities. However, direct GC analysis of amino alcohols leads to poor peak shape and thermal breakdown. The active protons on the -OH and -NHCH3 groups hydrogen-bond with the siloxane backbone of the GC column[3].

To circumvent this, we utilize dual acylation with Trifluoroacetic anhydride (TFAA). This derivatization replaces the active protons with electron-withdrawing trifluoroacetyl groups, eliminating hydrogen bonding, significantly lowering the boiling point, and yielding highly stable, sharp Gaussian peaks suitable for trace MS profiling.

Protocol 2: GC-MS Acylation Workflow
  • Sample Aliquoting : Transfer 100 µL of a 1 mg/mL sample solution (in a volatile solvent like dichloromethane) to a glass GC vial. Evaporate to complete dryness under a gentle nitrogen stream.

  • Derivatization : Add 100 µL of anhydrous ethyl acetate followed by 50 µL of TFAA[3].

  • Incubation : Cap the vial tightly with a PTFE-lined septum and heat at 60°C for 30 minutes to drive the di-acylation reaction to completion.

  • Reconstitution : Cool to room temperature. Evaporate the excess TFAA and byproduct trifluoroacetic acid under nitrogen (critical step: residual acid will rapidly degrade the GC column). Reconstitute the residue in 100 µL of anhydrous ethyl acetate.

  • Analysis : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS).

  • Validation Step : Run a reagent blank (TFAA + ethyl acetate, carried through the heating and evaporation steps) to guarantee that no artifact peaks co-elute with the target di-TFA derivative.

1H qNMR with Chiral Solvating Agents: The Orthogonal Truth

Causality & Mechanism

Chromatographic methods inherently rely on calibration curves, response factors, and the assumption that all impurities elute from the column. qNMR is a primary quantitative method that relies on the direct proportionality between signal area and the number of resonating nuclei, requiring no response factor calibration[4].

By introducing a Chiral Solvating Agent (CSA) such as (R)-1,1'-Bi-2-naphthol (BINOL) into the NMR tube, transient diastereomeric complexes form in solution via non-covalent interactions[5]. Because the (S)-analyte•(R)-BINOL and (R)-analyte•(R)-BINOL complexes are diastereomeric, their protons experience different magnetic shielding environments. This results in distinct, split NMR chemical shifts (specifically for the sharp N-methyl singlet), allowing for direct integration of the enantiomeric ratio without a chiral stationary phase.

Protocol 3: qNMR with (R)-BINOL
  • Analyte Preparation : Accurately weigh the amino alcohol to achieve a 10 mM concentration in the final solution.

  • CSA Addition : Add (R)-BINOL to achieve a 20 mM concentration. The 2:1 CSA-to-analyte ratio is deliberate; it pushes the equilibrium toward the complexed state, maximizing the chemical shift non-equivalence ( ΔΔδ )[5].

  • Solvation : Dissolve the mixture in 600 µL of CDCl3 containing 0.03% TMS as an internal reference.

  • Acquisition : Acquire 1H NMR spectra at 500 MHz (or higher). Use a 30° pulse, a relaxation delay ( D1​ ) of at least 15 seconds (ensuring complete relaxation for quantitative integration), and 64 transients.

  • Analysis : Locate the baseline-resolved signals for the N-methyl protons (~2.3 ppm) of the two diastereomeric complexes. Integrate the areas to calculate the true ee%.

Visualizations of Analytical Strategy

G Sample (S)-2-(2,5-Dimethylphenyl) -2-(methylamino)ethan-1-ol HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Direct Injection GCMS GC-MS + TFAA (Chemical Purity) Sample->GCMS Acylation qNMR 1H qNMR + CSA (Orthogonal Validation) Sample->qNMR BINOL Complexation Data Cross-Validation & Batch Release HPLC->Data GCMS->Data qNMR->Data

Caption: Tri-orthogonal analytical workflow for comprehensive purity profiling.

Mechanism cluster_GC GC-MS Pathway cluster_NMR qNMR Pathway Parent Target Amino Alcohol (Polar -OH, -NHCH3) TFAA + Trifluoroacetic Anhydride (TFAA) Parent->TFAA Acylation (60°C, 30 min) CSA + (R)-1,1'-Bi-2-naphthol (Chiral Solvating Agent) Parent->CSA Non-covalent mixing (CDCl3) Volatile Di-TFA Derivative (High Volatility, Thermally Stable) TFAA->Volatile Blocks H-bonding Complex Transient Diastereomeric Complex (Distinct Chemical Shifts) CSA->Complex Steric & Pi-Pi Interactions

Caption: Mechanistic pathways for GC-MS acylation and qNMR chiral solvation.

Data Presentation: Comparative Validation

Table 1: Comparative Performance Metrics

To objectively select the right tool for specific phase-appropriate validations, the following performance metrics were established:

MetricChiral HPLC (UV)GC-MS (TFAA Deriv.)1H qNMR (CSA)
Primary Utility Enantiomeric Excess (ee%)Trace Chemical ImpuritiesOrthogonal ee% & Assay
Limit of Detection (LOD) 0.05%0.01%0.5%
Linearity ( R2 ) > 0.999> 0.995> 0.999
Sample Prep Time < 5 mins~ 45 mins< 10 mins
Calibration Dependency Reference standards requiredInternal standard requiredNone (Primary ratio method)
Table 2: Cross-Validation Results (Representative Batch Analysis)

The table below demonstrates how the three methods cross-validate each other on a single batch of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, ensuring no single method's blind spot compromises the release data.

Analytical MethodEnantiomeric Excess (ee%)Chemical Purity (%)Key Observation
Chiral HPLC 99.4%98.8%Baseline resolution of the minor (R)-isomer confirmed ( Rs​=2.4 ).
GC-MS (TFAA) N/A (Achiral column)99.1%Detected 0.3% volatile desmethyl impurity missed by UV.
1H qNMR (BINOL) 99.3%98.9%Confirmed ee% ratio without chromatographic bias or UV response factors.

References

  • ResearchGate. "Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients." URL: [Link]

  • Phenomenex. "Chiral HPLC Separations." Phenomenex Guides. URL:[Link]

  • American Chemical Society (ACS). "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." URL:[Link]

Sources

Comparative

Inter-laboratory Validation of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL Synthesis Protocols: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic protocols for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, a chiral amino alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic protocols for (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical development. Recognizing the critical need for reproducible and robust synthetic methods in the pharmaceutical industry, this document is structured as a comparative analysis within the framework of an inter-laboratory validation study. By examining distinct synthetic strategies, this guide aims to provide researchers with the necessary data and insights to select and implement the most suitable protocol for their specific needs, considering factors such as yield, enantioselectivity, scalability, and practical execution.

The synthesis of enantiomerically pure chiral amines and amino alcohols is a cornerstone of modern medicinal chemistry.[1] The specific stereochemistry of these molecules is often paramount to their pharmacological activity, making the development of reliable and stereoselective synthetic routes a critical endeavor. This guide focuses on two prominent and mechanistically distinct approaches for the synthesis of the target molecule: Asymmetric Transfer Hydrogenation and Biocatalytic Asymmetric Reductive Amination.

Asymmetric Transfer Hydrogenation of an α-Amino Ketone

Asymmetric transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of prochiral ketones.[2] This method typically employs a transition metal catalyst, often ruthenium or rhodium, in conjunction with a chiral ligand to facilitate the stereoselective transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to the ketone.

The causality behind this experimental choice lies in its high potential for achieving excellent enantioselectivity and good to excellent yields.[3] The trustworthiness of this protocol is established through its well-documented application in the synthesis of a wide range of chiral alcohols. The mechanism relies on the formation of a transient chiral metal-hydride complex that preferentially delivers the hydride to one face of the ketone, thereby establishing the desired stereocenter.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Step 1: Synthesis of the α-Amino Ketone Precursor

The synthesis commences with the preparation of the α-amino ketone precursor, 2-(methylamino)-1-(2,5-dimethylphenyl)ethan-1-one. This can be achieved through various standard organic chemistry methods, such as the reaction of 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one with methylamine.

Step 2: Asymmetric Transfer Hydrogenation

  • In a nitrogen-purged reaction vessel, dissolve the α-amino ketone (1.0 eq) in anhydrous isopropanol.

  • Add the chiral ruthenium catalyst, for example, (S,S)-TsDPEN-RuCl(p-cymene) (0.01 eq).

  • Add a base, such as potassium tert-butoxide (0.1 eq).

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

Biocatalytic Asymmetric Reductive Amination

Biocatalysis has gained significant traction in pharmaceutical synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[4][5] Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[4][5] This approach offers a direct and efficient route to the target molecule from a corresponding ketone.

The choice of a biocatalytic route is driven by the potential for exceptional enantioselectivity (>99% ee) and the ability to operate under aqueous conditions at or near ambient temperature. The trustworthiness of this protocol is underscored by the increasing number of industrial processes that rely on enzymatic transformations for the synthesis of chiral intermediates.[6][7] The enzyme's active site provides a chiral environment that precisely orients the substrate for stereoselective hydride transfer from a cofactor, typically NADH or NADPH.

Experimental Protocol: Imine Reductase (IRED)-Catalyzed Reductive Amination
  • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add the starting ketone, 1-(2,5-dimethylphenyl)ethan-1-one (1.0 eq), and methylamine (as a solution or salt, e.g., methylamine hydrochloride, 1.2 eq).

  • Add the imine reductase enzyme (commercially available or produced in-house) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Initiate the reaction by adding the nicotinamide cofactor (e.g., NADP+).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to yield (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol.

Data Presentation: Comparative Performance of Synthesis Protocols

The following table summarizes representative data for the two synthetic routes, based on literature values for similar transformations. An inter-laboratory validation study would aim to reproduce and verify these performance metrics across different laboratories.

ParameterAsymmetric Transfer HydrogenationBiocatalytic Reductive Amination
Typical Yield 85-95%70-90%
Enantiomeric Excess (e.e.) >98%>99%
Reaction Time 4-12 hours12-24 hours
Key Considerations Requires anhydrous conditions and transition metal catalyst.Requires specialized enzymes and cofactor regeneration system.

Inter-laboratory Validation Workflow

A robust inter-laboratory validation study is essential to ensure the transferability and reproducibility of a synthetic protocol.[8] The following workflow outlines the key stages of such a study.

Caption: Workflow for an inter-laboratory validation study.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic protocol.

Asymmetric Transfer Hydrogenation Pathway

AsymmetricTransferHydrogenation start 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one + CH3NH2 intermediate 2-(Methylamino)-1-(2,5-dimethylphenyl)ethan-1-one start:f0->intermediate:f0 Nucleophilic Substitution product (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol intermediate:f0->product:f0 Asymmetric Transfer Hydrogenation [(S,S)-TsDPEN-RuCl, i-PrOH]

Caption: Asymmetric Transfer Hydrogenation of an α-amino ketone.

Biocatalytic Reductive Amination Pathway

BiocatalyticReductiveAmination start 1-(2,5-Dimethylphenyl)ethan-1-one + CH3NH2 intermediate Imine Intermediate start:f0->intermediate:f0 Condensation product (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol intermediate:f0->product:f0 Biocatalytic Reduction [Imine Reductase, NADPH]

Caption: Biocatalytic Asymmetric Reductive Amination.

Conclusion

Both Asymmetric Transfer Hydrogenation and Biocatalytic Asymmetric Reductive Amination represent viable and highly stereoselective methods for the synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-ol. The choice between these protocols will depend on the specific requirements of the research or development program. Asymmetric transfer hydrogenation offers a well-established and often faster route, while biocatalysis provides an environmentally benign alternative with the potential for exceptional enantiopurity. A thorough inter-laboratory validation is crucial before implementing either protocol in a regulated environment to ensure consistent and reliable production of this important chiral building block.

References

  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. BenchChem.
  • NextSDS. (n.d.). (2S)-2-AMINO-2-(3,5-DIMETHYLPHENYL)ETHAN-1-OL — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • BenchChem. (2025).
  • PubMed. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. Retrieved from [Link]

  • Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(methylamino)-1-phenylethan-1-ol. Chemspace. Retrieved from [Link]

  • Ai, T. (2010). ASYMMETRIC SYNTHESIS OF AMINO COMPOUNDS BY USING CHIRAL N-PHOSPHONYL IMINES.
  • MDPI. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. MDPI. Retrieved from [Link]

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
  • Chemical Science (RSC Publishing). (n.d.). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulpho.
  • Key Concepts in Stereoselective Synthesis.
  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Retrieved from [Link]

  • PubMed. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Retrieved from [Link]

  • Quick Company. (n.d.). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. Retrieved from [Link]

  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents.
  • PubMed. (2024). A protocol for the stereoselective synthesis of a Star of David[9]catenane. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • Eurachem. (n.d.). Trends in inter-laboratory method validation. Eurachem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Comprehensive Safety and Handling Guide: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL This document provides essential safety and logistical information for the handling of (S)-2-(2,5-Dimethylphenyl)-2-(methylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

This document provides essential safety and logistical information for the handling of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established best practices for handling structurally similar aromatic amino alcohols. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • A skin and eye irritant, potentially causing severe burns. [1][2][3]

  • Harmful if swallowed or in contact with skin. [1][4]

  • A respiratory tract irritant. [1][2][3]

  • Potentially combustible, especially at elevated temperatures. [1]

  • Suspected of causing reproductive harm or organ damage through prolonged or repeated exposure. [1]

A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the potential hazards associated with handling (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL. The following table outlines the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemical-resistant lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNeoprene or butyl rubber glovesFlame-resistant, chemical-resistant lab coat or apronUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls or apronAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Glove Selection: The choice of glove material is critical for adequate protection. While nitrile gloves offer good general protection for incidental contact, neoprene or butyl rubber gloves are recommended for prolonged handling or when there is a risk of significant exposure, as they generally offer better resistance to a wider range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.[4]

Step-by-Step PPE Procedures

Adherence to proper donning and doffing procedures is as crucial as the selection of the PPE itself to prevent cross-contamination.

Donning PPE Workflow

The following diagram illustrates the correct sequence for putting on PPE to ensure a complete and secure barrier.

PPE_Donning cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves_1 2. Inner Gloves (optional, for double-gloving) Lab_Coat->Gloves_1 Respirator 3. Respirator (if required) Gloves_1->Respirator Goggles 4. Goggles/Face Shield Respirator->Goggles Gloves_2 5. Outer Gloves Goggles->Gloves_2 PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves_Outer 1. Outer Gloves Lab_Coat 2. Lab Coat/Apron Gloves_Outer->Lab_Coat Goggles 3. Goggles/Face Shield Lab_Coat->Goggles Respirator 4. Respirator (if used) Goggles->Respirator Gloves_Inner 5. Inner Gloves Respirator->Gloves_Inner Wash_Hands 6. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Figure 2: Recommended PPE Doffing Sequence

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Engineering Controls
  • Ventilation: Always handle (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL in a certified chemical fume hood to minimize the inhalation of any vapors or aerosols. [6]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area. [4][6]

Safe Handling and Storage
  • Grounding: Use properly grounded equipment to prevent the buildup of static electricity, which could be an ignition source if the compound is combustible. [7][8]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. [6][7][9]The storage area should be clearly labeled with the appropriate hazard warnings.

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Waste Disposal Protocol

Proper disposal of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL and any contaminated materials is crucial to prevent environmental contamination.

  • Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated PPE, must be segregated from other waste streams. [7]2. Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations. Do not discharge to drains or the environment. [1][2] The following diagram outlines the logical flow for waste management.

Waste_Disposal cluster_waste Waste Disposal Workflow Start Generation of Waste Segregate Segregate Waste (Unused chemical, contaminated PPE, etc.) Start->Segregate Collect Collect in Labeled, Sealed, Compatible Container Segregate->Collect Store Store in Designated Hazardous Waste Area Collect->Store Dispose Dispose via Licensed Waste Contractor Store->Dispose End Regulatory Compliance Achieved Dispose->End

Figure 3: Waste Disposal Workflow

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][6]* Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [1][6][9]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6][9]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][6]

Conclusion

The safe handling of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL requires a proactive and informed approach to safety. By understanding the potential hazards based on structurally similar compounds and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, researchers can significantly minimize risks and maintain a safe laboratory environment.

References

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 2-(Methylamino)ethanol.
  • Nippon Nyukazai Co., Ltd. (2017, August 29). SAFETY DATA SHEET for AMINOALCOHOL PA.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol.
  • Nippon Nyukazai Co., Ltd. (2018, June 1). SAFETY DATA SHEET for AMINOALCOHOL MBD.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-(Methylamino)ethanol.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for Ethanol (99.5).
  • Thermo Fisher Scientific. (2010, November 10). SAFETY DATA SHEET for 2-(Dimethylamino)ethanol.
  • ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL - Safety Data Sheet.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). 2-Amino-1-phenylethanol.

Sources

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